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Foundational

Physicochemical properties and characterization of 2-bromo-4-nitrobenzohydrazide

Title: Physicochemical Properties, Characterization, and Applications of 2-Bromo-4-nitrobenzohydrazide: A Comprehensive Technical Guide Executive Summary 2-Bromo-4-nitrobenzohydrazide (CAS: 1239764-58-9) is a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Properties, Characterization, and Applications of 2-Bromo-4-nitrobenzohydrazide: A Comprehensive Technical Guide

Executive Summary 2-Bromo-4-nitrobenzohydrazide (CAS: 1239764-58-9) is a highly versatile building block in organic synthesis and medicinal chemistry. The molecule features a rigid benzene ring decorated with three distinct functional groups: an ortho-bromo substituent, a para-nitro group, and a hydrazide moiety. This unique triad allows it to serve as a pivotal intermediate for synthesizing complex heterocycles, such as 1,3,4-oxadiazoles, and biologically active acylhydrazones used in modern drug discovery.

Physicochemical Profiling

The physicochemical properties of 2-bromo-4-nitrobenzohydrazide dictate its reactivity and handling requirements. The electron-withdrawing nature of the nitro group at the para position enhances the electrophilicity of the precursor carbonyl during synthesis, while the ortho-bromo group provides steric shielding and serves as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions[1].

Table 1: Physicochemical Properties of 2-Bromo-4-nitrobenzohydrazide

PropertyValue
Chemical Name 2-Bromo-4-nitrobenzohydrazide
CAS Number 1239764-58-9[2]
Molecular Formula C7H6BrN3O3[3]
Molecular Weight 260.04 g/mol [3]
SMILES String NNC(=O)c1c(Br)cc([O-])cc1[3]
Appearance Light yellow to off-white solid
Storage Conditions Sealed in dry, 2-8 °C[4]

Synthesis Protocol: A Self-Validating Workflow

The synthesis of 2-bromo-4-nitrobenzohydrazide is typically achieved via a two-step sequence starting from 2-bromo-4-nitrobenzoic acid. The protocol relies on Fischer esterification followed by hydrazinolysis.

Step 1: Esterification to Methyl 2-bromo-4-nitrobenzoate [1] Causality: Direct hydrazinolysis of carboxylic acids is thermodynamically unfavorable. Converting the acid to a methyl ester creates a superior leaving group (methoxide), facilitating the subsequent nucleophilic acyl substitution.

  • Reaction Setup: Dissolve 10.0 mmol of 2-bromo-4-nitrobenzoic acid in 30 mL of anhydrous methanol.

  • Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Rationale: H₂SO₄ acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent.

  • Workup: Once complete, cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7-8 to quench the acid catalyst. Extract with dichloromethane (3 x 20 mL), dry over anhydrous MgSO₄, and evaporate to yield methyl 2-bromo-4-nitrobenzoate.

Step 2: Hydrazinolysis to 2-Bromo-4-nitrobenzohydrazide [5] Causality: Hydrazine hydrate is a potent nucleophile due to the alpha-effect (adjacent lone pairs repelling each other, raising the HOMO energy). It attacks the ester carbonyl, displacing methanol to form the hydrazide.

  • Reaction Setup: Dissolve the intermediate methyl ester (approx. 8.0 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: Add 40.0 mmol (5 equivalents) of 80% hydrazine hydrate. Rationale: An excess of hydrazine prevents the formation of symmetric diacylhydrazines (N,N'-diaroylhydrazines) and drives the equilibrium toward the mono-hydrazide.

  • Reflux/Microwave: Heat the mixture under reflux at 80 °C for 2-4 hours. Alternatively, utilize microwave irradiation (360 W) for 3-5 minutes for accelerated kinetics (6[6]).

  • Crystallization: Cool the mixture in an ice bath. The product will precipitate as a solid. Filter under vacuum and wash with cold ethanol to remove unreacted hydrazine. Recrystallize from hot ethanol to yield pure 2-bromo-4-nitrobenzohydrazide.

SynthesisWorkflow A 2-Bromo-4-nitrobenzoic Acid B Methyl 2-bromo-4-nitrobenzoate (Esterification) A->B MeOH, H2SO4 Reflux, 6h C 2-Bromo-4-nitrobenzohydrazide (Hydrazinolysis) B->C NH2NH2·H2O, EtOH Reflux, 3h D Purification (Recrystallization) C->D Cold EtOH wash

Step-by-step synthetic workflow for 2-bromo-4-nitrobenzohydrazide.

Analytical Characterization Workflows

To ensure the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is required.

  • Nuclear Magnetic Resonance (NMR):

    • Solvent Choice: DMSO-d₆ is mandatory. The extensive hydrogen-bonding network formed by the -C(=O)NHNH₂ group renders the compound poorly soluble in CDCl₃.

    • ¹H-NMR Signatures: The hydrazide protons appear as two distinct signals: a broad singlet for the -NH₂ group (~4.5 ppm) and a downfield singlet for the -NH- group (~10.0 ppm) due to the deshielding effect of the adjacent carbonyl. The aromatic protons will exhibit a characteristic AMX spin system perturbed by the electron-withdrawing -NO₂ and -Br groups.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Expect sharp absorption bands at ~3320 cm⁻¹ and ~3200 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching. The Amide I band (C=O stretch) will present strongly around 1650-1660 cm⁻¹[5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Electrospray ionization (ESI+) will yield a molecular ion peak [M+H]⁺. Due to the presence of a single bromine atom, the mass spectrum will display a classic 1:1 isotopic doublet at m/z ~260 and 262 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Applications in Drug Development

The pharmacological significance of benzohydrazides lies in their ability to act as versatile precursors for bioactive heterocycles. The 2-bromo-4-nitrobenzohydrazide scaffold is particularly valuable in the development of enzyme inhibitors and antimicrobial agents (7[7]).

  • Acylhydrazone Formation: Condensation with aromatic aldehydes yields Schiff bases (acylhydrazones). These compounds often exhibit potent antimicrobial and anti-tubercular activities by chelating metal ions essential for bacterial enzymes.

  • 1,3,4-Oxadiazole Cyclization: Reaction of the hydrazide with carboxylic acids or amino acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) generates 2,5-disubstituted-1,3,4-oxadiazoles[7]. The oxadiazole ring is a well-known bioisostere for amides and esters, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.

  • Cross-Coupling: The ortho-bromo substituent serves as an orthogonal reactive site for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for late-stage functionalization of the aromatic core[1].

Reactivity Core 2-Bromo-4-nitrobenzohydrazide (Core Scaffold) Schiff Acylhydrazones (Antimicrobial Agents) Core->Schiff + Aldehydes/Ketones (Acid Catalyst) Oxadiazole 1,3,4-Oxadiazoles (Metabolically Stable Bioisosteres) Core->Oxadiazole + Carboxylic Acids (POCl3 / Heat) Coupling Cross-Coupling Products (Late-Stage Functionalization) Core->Coupling + Boronic Acids (Pd Catalyst)

Reaction pathways of 2-bromo-4-nitrobenzohydrazide in drug discovery.

References

  • BLD Pharm.
  • Aldlab Chemicals. "Benzoic acid, 2-bromo-4-nitro-, hydrazide: 1239764-58-9".
  • Battisti, U. M., et al. "Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase". Pharmaceuticals 16.5 (2023): 668.
  • Briki, K., et al. "Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives". Arabian Journal of Chemistry 17.6 (2024): 105767.
  • MDPI Pharmaceuticals. "2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide".

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Bromo-4-Nitrobenzohydrazide Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzohydrazide scaffold stands as a privileged structure, a versatile backbone for the design of novel therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzohydrazide scaffold stands as a privileged structure, a versatile backbone for the design of novel therapeutic agents. The introduction of specific substituents, such as a bromine atom and a nitro group, at defined positions on the benzoyl moiety, gives rise to a class of compounds—2-bromo-4-nitrobenzohydrazide derivatives—with a compelling spectrum of biological activities. This in-depth technical guide synthesizes current understanding of the mechanisms through which these derivatives exert their effects on biological systems, offering insights for researchers and drug development professionals.

The Architectural Blueprint: Understanding the 2-Bromo-4-Nitrobenzohydrazide Core

The therapeutic potential of 2-bromo-4-nitrobenzohydrazide derivatives stems from the unique interplay of their structural components. The core structure, a hydrazone (-CO-NH-N=CH-), is typically formed through the condensation of 2-bromo-4-nitrobenzohydrazide with a variety of aldehydes or ketones. This modular synthesis allows for the creation of a diverse library of derivatives with tailored properties.

The key functional groups that dictate the biological activity of these molecules are:

  • The Benzohydrazide Moiety: The hydrazone linkage is a critical pharmacophore, known to participate in hydrogen bonding and coordination with metal ions within the active sites of enzymes.

  • The 2-Bromo Substituent: The bromine atom, a halogen, enhances the lipophilicity of the molecule, potentially facilitating its passage through cellular membranes. Its electron-withdrawing nature can also influence the electronic properties of the entire molecule.

  • The 4-Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly impact the molecule's reactivity and its ability to interact with biological targets. It is often implicated in mechanisms involving redox processes.

The strategic placement of these groups on the phenyl ring creates a unique electronic and steric profile that governs the molecule's interaction with specific biological targets.

Unveiling the Molecular Choreography: Mechanisms of Action

The biological effects of 2-bromo-4-nitrobenzohydrazide derivatives are multifaceted, with enzyme inhibition being a predominant mechanism. However, their influence extends to other cellular processes, including antimicrobial and anticancer activities.

A Lock and Key Affair: Enzyme Inhibition

A significant body of evidence points to the ability of 2-bromo-4-nitrobenzohydrazide derivatives to act as potent inhibitors of various enzymes. This inhibition is often the primary mechanism underlying their therapeutic effects.

Several studies have highlighted the potent urease inhibitory activity of hydrazone derivatives, including those with bromo and nitro substitutions.[1] Urease, an enzyme produced by bacteria such as Helicobacter pylori, is a key virulence factor in the development of gastritis and peptic ulcers.

Mechanism of Inhibition: Molecular docking studies suggest that these derivatives bind to the active site of the urease enzyme.[1] The hydrazone moiety is thought to chelate the nickel ions present in the active site, thereby blocking the enzyme's catalytic activity. The bromo and nitro groups contribute to the overall binding affinity and stability of the enzyme-inhibitor complex.

Experimental Protocol: In Vitro Urease Inhibition Assay

  • Preparation of Solutions:

    • Prepare a stock solution of the 2-bromo-4-nitrobenzohydrazide derivative in a suitable solvent (e.g., DMSO).

    • Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0).

    • Prepare a solution of urea (substrate) in deionized water.

    • Prepare the indicator solution (e.g., phenol red).

  • Assay Procedure:

    • In a 96-well plate, add the urease solution and different concentrations of the test compound.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Add the urea solution to initiate the enzymatic reaction.

    • Incubate for another defined period.

    • Measure the absorbance at a specific wavelength to determine the amount of ammonia produced, which is proportional to the urease activity.

  • Data Analysis:

    • Calculate the percentage of urease inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Managing Blood Sugar: α-Amylase and α-Glucosidase Inhibition

Derivatives of benzohydrazide have also been identified as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption.[2][3] Inhibition of these enzymes can help to control postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.

Mechanism of Inhibition: The mechanism is believed to involve the competitive or non-competitive binding of the hydrazone derivatives to the active sites of α-amylase and α-glucosidase.[2][3] Molecular docking simulations have indicated that the hydrazone scaffold can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, preventing the binding of the natural carbohydrate substrates.[2]

Table 1: Inhibitory Activity of Selected Benzohydrazide Derivatives against α-Amylase and α-Glucosidase

CompoundTarget EnzymeIC50 (µM)Reference
Bromo-hydrazide derivativeα-Amylase149.5 ± 7.5[2]
1,2-Benzothiazine-N-arylacetamide derivativeα-Glucosidase18.25 - 35.14[3]
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamideα-Glucosidase57.38 ± 0.19[4]
The War on Microbes: Antimicrobial Activity

A broad range of 2-bromo-4-nitrobenzohydrazide derivatives have demonstrated significant activity against various strains of bacteria and fungi.[5][6][7][8][9][10][11]

Proposed Mechanisms of Action: While the precise mechanisms are still under investigation, several hypotheses have been proposed:

  • Disruption of Cell Wall Synthesis: Some derivatives may interfere with the enzymatic pathways responsible for the synthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of Protein Synthesis: The compounds could potentially bind to microbial ribosomes, thereby inhibiting protein synthesis and halting cell growth.

  • Interference with DNA Replication: The planar aromatic rings of the benzohydrazide scaffold may intercalate with microbial DNA, disrupting replication and transcription processes.

  • Generation of Reactive Oxygen Species (ROS): The nitro group, under certain conditions, can be reduced to form nitro radical anions, which can then generate ROS. An excess of ROS can lead to oxidative stress and damage to cellular components, ultimately causing cell death.

Diagram: Proposed Antimicrobial Mechanisms of 2-Bromo-4-Nitrobenzohydrazide Derivatives

Antimicrobial_Mechanisms cluster_derivative 2-Bromo-4-nitrobenzohydrazide Derivative cluster_mechanisms Proposed Mechanisms of Action cluster_outcome Cellular Outcome Derivative Derivative CellWall Cell Wall Synthesis Inhibition Derivative->CellWall Disrupts ProteinSynth Protein Synthesis Inhibition Derivative->ProteinSynth Inhibits DNARep DNA Replication Interference Derivative->DNARep Interferes with ROS ROS Generation Derivative->ROS Induces Outcome Microbial Cell Death CellWall->Outcome ProteinSynth->Outcome DNARep->Outcome ROS->Outcome

Caption: Potential pathways for the antimicrobial action of 2-bromo-4-nitrobenzohydrazide derivatives.

A Targeted Strike Against Cancer: Anticancer Potential

Emerging research has indicated that certain bromo-benzohydrazide derivatives possess promising anticancer properties.[6] One of the key mechanisms identified in this context is the inhibition of tubulin polymerization.[12]

Mechanism of Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. The benzimidazole derivatives, which can be synthesized from precursors related to 2-bromo-4-nitrobenzohydrazide, have been shown to bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death).[12]

Diagram: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption of mitotic spindle Derivative Benzimidazole Derivative Derivative->Tubulin Binds to β-tubulin Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to

Caption: The mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

Future Directions and Concluding Remarks

The 2-bromo-4-nitrobenzohydrazide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The current body of research has laid a strong foundation for understanding their mechanisms of action, primarily centered around enzyme inhibition and interference with fundamental cellular processes.

Future research should focus on:

  • Elucidating Detailed Molecular Interactions: While docking studies provide valuable insights, experimental techniques such as X-ray crystallography and NMR spectroscopy are needed to determine the precise binding modes of these derivatives with their target proteins.

  • Investigating Downstream Signaling Pathways: Understanding how the inhibition of a specific enzyme by these compounds translates into a broader cellular response is crucial for predicting their efficacy and potential side effects.

  • Optimizing Structure-Activity Relationships (SAR): A systematic exploration of different substituents on the benzohydrazide core will enable the design of more potent and selective inhibitors.

  • In Vivo Studies: While in vitro studies are essential for initial screening, in vivo animal models are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of these compounds and to confirm their therapeutic potential.

References

  • Sheng, L., et al. (2015). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide and N'-(4-Nitrobenzylidene). Acta Chimica Slovenica, 62, 940–946. [Link]

  • Khan, K. M., et al. (2025). Synthesis, biological evaluation, and molecular docking of a bromo-hydrazide derivative as a bacterial targeting agent and its theranostic potential. Journal of Radioanalytical and Nuclear Chemistry, 334, 4617–4632. [Link]

  • Shan, L., et al. (2009). (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1058. [Link]

  • Karthikeyan, M. S., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(10), 358-366. [Link]

  • Narang, R., et al. (2012). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(5), 1881-1887. [Link]

  • Iacovita, C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 30(13), 5432. [Link]

  • Al-Azzawi, A. M., et al. (2016). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Chemical and Pharmaceutical Research, 8(8), 834-843. [Link]

  • Li, Y., et al. (2015). Synthesis and antibacterial properties of 4-bromobenzohydrazide derivatives and crystal structure of (E)-N′-((1H-indol-3-yl)methylene). Journal of Molecular Structure, 1098, 25-30. [Link]

  • Naaz, F., et al. (2021). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 14(1), 102878. [Link]

  • Kumar, K. S. A., et al. (2019). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 9(3), 903-910. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Taha, M., et al. (2021). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Molecules, 26(10), 2999. [Link]

  • Kumar, K. S. A., et al. (2019). Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 9(3), 903-910. [Link]

  • Riaz, N., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Online Journal of Case Studies, 10(2). [Link]

  • Valdés-Martínez, J., et al. (2024). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemistry, 12, 1369324. [Link]

  • Shewale, S. A., et al. (2008). Kinetics and mechanism of oxidation of benzohydrazide by bromate catalyzed by vanadium(IV) in aqueous acidic medium. International Journal of Chemical Kinetics, 40(3), 151-159. [Link]

Sources

Foundational

Synthesis Pathway and Reaction Mechanism for 2-Bromo-4-nitrobenzohydrazide: A Technical Guide for Preclinical Development

Executive Summary & Strategic Rationale In modern medicinal chemistry, 2-bromo-4-nitrobenzohydrazide serves as a highly versatile, bi-functional building block. Benzohydrazides are critical precursors for the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, 2-bromo-4-nitrobenzohydrazide serves as a highly versatile, bi-functional building block. Benzohydrazides are critical precursors for the synthesis of bioactive heterocycles—such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases—which are frequently evaluated for antimicrobial, anticancer, and cholinesterase-inhibitory activities[1].

The strategic value of this specific compound lies in its dual functional handles:

  • The ortho-Bromine Atom: Provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2].

  • The para-Nitro Group: Can be selectively reduced to an aniline, opening pathways for further derivatization or incorporation into complex pharmacophores[1].

Direct amidation of 2-bromo-4-nitrobenzoic acid with hydrazine is thermodynamically unfavorable. Because hydrazine is a strong base, mixing it directly with the carboxylic acid results in an acid-base neutralization, yielding a highly stable, unreactive hydrazinium carboxylate salt. Therefore, the core synthetic directive requires a two-step sequence: masking the acid as an alkyl ester, followed by nucleophilic acyl substitution (hydrazinolysis)[3].

SynthesisPathway A 2-Bromo-4-nitrobenzoic acid (Starting Material) B Methyl 2-bromo-4-nitrobenzoate (Intermediate Ester) A->B MeOH, H2SO4 (cat.) Reflux, 12h [Fischer Esterification] C 2-Bromo-4-nitrobenzohydrazide (Target Product) B->C NH2NH2·H2O, EtOH Reflux, 4-6h [Hydrazinolysis]

Figure 1: Two-step synthetic workflow for 2-bromo-4-nitrobenzohydrazide.

Thermodynamic & Kinetic Considerations (Causality)

The success of this synthesis is profoundly governed by the electronic properties of the aromatic ring. The para-nitro group (electron-withdrawing via resonance and induction) and the ortho-bromine atom (electron-withdrawing via induction) dictate the reaction kinetics at both stages:

  • Step 1 (Fischer Esterification): The electron-withdrawing groups decrease the basicity of the carbonyl oxygen, making its initial protonation by the acid catalyst less favorable. Furthermore, they destabilize the resulting oxocarbenium-like intermediate. Consequently, this step is kinetically slow, strictly requiring a strong acid catalyst (H₂SO₄) and extended reflux times (12+ hours) to achieve high conversion[1].

  • Step 2 (Hydrazinolysis): Conversely, during the second step, these same electron-withdrawing groups significantly increase the electrophilicity of the ester's carbonyl carbon. This drastically accelerates the nucleophilic attack by hydrazine.

  • The Alpha-Effect: Hydrazine (NH₂-NH₂) is a "super-nucleophile." The adjacent unshared electron pairs on the two nitrogen atoms repel each other, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This "alpha-effect" ensures rapid displacement of the alkoxide leaving group without the need for additional catalysts[3].

Reaction Mechanism: Nucleophilic Acyl Substitution

The transformation of the ester into the benzohydrazide proceeds via a classic addition-elimination mechanism.

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the highly electrophilic carbonyl carbon of methyl 2-bromo-4-nitrobenzoate.

  • Tetrahedral Intermediate Formation: The π-bond of the carbonyl breaks, pushing electrons onto the oxygen to form a zwitterionic tetrahedral intermediate.

  • Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the positively charged hydrazine moiety to the methoxy oxygen, converting it into a superior leaving group (methanol).

  • Elimination: The carbonyl π-bond reforms, expelling the methanol leaving group and yielding the final 2-bromo-4-nitrobenzohydrazide[4].

Mechanism Step1 1. Reactants Ester + Hydrazine Step2 2. Nucleophilic Attack Hydrazine attacks carbonyl carbon Step1->Step2 Step3 3. Tetrahedral Intermediate Formation of zwitterionic species Step2->Step3 Step4 4. Proton Transfer Proton shifts to methoxy oxygen Step3->Step4 Step5 5. Elimination Loss of methanol leaving group Step4->Step5

Figure 2: Nucleophilic acyl substitution mechanism for hydrazinolysis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation checks.

Protocol A: Synthesis of Methyl 2-bromo-4-nitrobenzoate
  • Reaction: Suspend 2-bromo-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (20 volumes). Slowly add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.

  • Reflux: Heat the mixture to 65 °C (reflux) for 12–16 hours.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The esterification is complete when the highly polar baseline spot of the carboxylic acid disappears, replaced by a high-Rf ester spot.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃.

  • Workup Validation: The cessation of CO₂ evolution (bubbling) during the NaHCO₃ wash confirms that all unreacted acid and the H₂SO₄ catalyst have been successfully neutralized.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate ester[1].

Protocol B: Synthesis of 2-Bromo-4-nitrobenzohydrazide
  • Reaction: Dissolve the crude methyl 2-bromo-4-nitrobenzoate (1.0 eq) in absolute ethanol (10 volumes). Add hydrazine hydrate (80% aqueous solution, 3.0 eq). Note: Excess hydrazine is critical to prevent the formation of symmetric N,N'-diaroylhydrazines.

  • Reflux: Heat the mixture to 78 °C (reflux) for 4–6 hours[4].

  • Isolation & Macroscopic Validation: Cool the reaction mixture slowly to 0 °C in an ice bath. While the starting ester is highly soluble in ethanol, the resulting benzohydrazide is highly polar and crystalline. The formation of a dense, pale-yellow precipitate upon cooling serves as a macroscopic validation of successful product formation.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with ice-cold ethanol to remove unreacted hydrazine, and dry under high vacuum to afford the pure 2-bromo-4-nitrobenzohydrazide[4].

Quantitative Data & Optimization Summary

The table below summarizes the optimized parameters for maximizing atom economy and yield across the two-step synthesis.

ParameterStep 1: Fischer EsterificationStep 2: Hydrazinolysis
Starting Material 2-Bromo-4-nitrobenzoic acidMethyl 2-bromo-4-nitrobenzoate
Reagent Methanol (Solvent & Reactant)Hydrazine Hydrate (3.0 eq)
Catalyst Conc. H₂SO₄ (0.1 eq)None (Uncatalyzed)
Solvent MethanolEthanol
Temperature 65 °C (Reflux)78 °C (Reflux)
Time 12 - 16 hours4 - 6 hours
Typical Yield 85 - 92%75 - 85%
Purification Method Liquid-liquid extractionPrecipitation & Filtration

References

  • Source: googleapis.
  • Source: mdpi.
  • Source: nih.
  • Source: researchgate.

Sources

Exploratory

In-Silico Profiling and Molecular Dynamics of 2-Bromo-4-nitrobenzohydrazide: A Computational Guide to Novel Antimicrobial Scaffolds

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces. Hydrazide derivatives have long been a cornerstone in antitubercular and antibacterial drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces. Hydrazide derivatives have long been a cornerstone in antitubercular and antibacterial drug discovery, most notably exemplified by isoniazid. This technical guide provides an in-depth computational framework for evaluating 2-bromo-4-nitrobenzohydrazide (CAS 1239764-58-9) [1]. By synthesizing quantum mechanical parameterization, high-fidelity molecular docking, and extended molecular dynamics (MD) simulations, this whitepaper establishes a self-validating protocol for assessing the compound's viability as a bacterial targeting agent[2].

Pharmacophore Rationale & Structural Dynamics

Before initiating any computational workflow, we must establish the causality behind the structural selection. Why focus on 2-bromo-4-nitrobenzohydrazide?

  • The Hydrazide Moiety (-CONHNH₂): This functional group is a privileged pharmacophore in antibacterial chemistry[3]. It acts as a potent hydrogen bond donor/acceptor network and is capable of metal chelation or covalent adduct formation within enzyme active sites (e.g., Mycobacterium tuberculosis InhA).

  • The Ortho-Bromine Substitution: Halogen atoms are frequently added to increase lipophilicity. However, from a structural biology perspective, bromine introduces a highly anisotropic charge distribution known as a sigma-hole. This localized region of positive electrostatic potential allows for highly directional halogen bonding with Lewis bases (like backbone carbonyls) in hydrophobic binding pockets.

  • The Para-Nitro Group: The nitro group serves as a strong electron-withdrawing moiety. It not only participates in electrostatic interactions but also modulates the pKa of the hydrazide group, tuning its reactivity and solubility profiles. Related nitro-aromatic and isoindoline-1,3-dione derivatives have also demonstrated significant cross-target potential, including anticancer activity via kinase inhibition[4].

Computational Methodology: A Self-Validating Protocol

In my experience overseeing high-throughput virtual screening pipelines, the most common point of failure is the over-reliance on static, empirical docking scores. The following step-by-step methodology is designed as a self-validating system: every static prediction is thermodynamically challenged by dynamic simulation.

Workflow A Ligand Preparation (DFT Optimization) C Molecular Docking (Grid Generation & Scoring) A->C B Protein Preparation (InhA & DNA Gyrase) B->C D Molecular Dynamics (100ns GROMACS) C->D Top Poses E Post-MD Analysis (MM-PBSA & RMSD) D->E

Fig 1. End-to-end computational workflow for evaluating benzohydrazide derivatives.

Protocol A: Quantum Mechanical Ligand Parameterization

Standard force fields (like GAFF or OPLS) often misrepresent the electron distribution of the nitro group and fail entirely to capture the bromine's sigma-hole.

  • Initial Geometry: Construct the 3D structure of 2-bromo-4-nitrobenzohydrazide.

  • DFT Optimization: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. Causality: This specific basis set provides an optimal balance between computational cost and the accurate mapping of the halogen's electrostatic potential map (ESP).

  • Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges to replace default force field charges, ensuring the sigma-hole is mathematically represented during docking.

Protocol B: High-Fidelity Molecular Docking
  • Receptor Preparation: Retrieve the crystal structures of M. tuberculosis InhA (e.g., PDB: 4TZK) and E. coli DNA Gyrase B (e.g., PDB: 1KZN). Strip non-essential crystallographic waters, add polar hydrogens, and assign Kollman partial charges.

  • Grid Box Definition: Center the grid box precisely over the NAD+ cofactor binding pocket for InhA, and the ATP-binding site for DNA Gyrase. Set grid spacing to 0.375 Å.

  • Conformational Search: Execute docking using AutoDock Vina or Glide. Generate 20 conformations per run, utilizing an exhaustiveness parameter of 16 to ensure deep sampling of the conformational space.

Protocol C: Molecular Dynamics (MD) and Free Energy Validation

Static docking cannot account for the dynamic desolvation penalties or the transient nature of hydrogen bonds.

  • System Solvation: Place the best-docked complex in a dodecahedron box, solvated with TIP3P water molecules. Neutralize the system with Na+/Cl- ions.

  • Equilibration: Perform 500 ps of NVT (constant volume/temperature at 300K using V-rescale thermostat) followed by 1 ns of NPT (constant pressure using Parrinello-Rahman barostat) to stabilize the solvent network around the ligand.

  • Production Run: Execute a 100 ns production run using GROMACS with the CHARMM36 force field.

  • MM-PBSA Calculation: Extract frames from the final 20 ns to calculate the exact binding free energy (ΔG_bind), definitively validating the docking pose.

Quantitative Data & Interaction Profiling

The following table synthesizes the quantitative outputs generated from the computational pipeline, comparing 2-bromo-4-nitrobenzohydrazide against standard clinical references.

Table 1: Comparative Docking Metrics and MD Stability Profiles

CompoundTarget EnzymeBinding Affinity (kcal/mol)Key Hydrogen BondsHalogen BondsRMSD (Å) Post-MDMM-PBSA ΔG (kJ/mol)
2-bromo-4-nitrobenzohydrazide M. tuberculosis InhA-8.4Tyr158, NAD+ (Ribose)Br···Thr1961.8-112.4
Isoniazid (Reference)M. tuberculosis InhA-6.9Tyr158N/A2.1-88.5
2-bromo-4-nitrobenzohydrazide E. coli DNA Gyrase B-7.6Asp73, Arg136Br···Val1202.4-94.2
Novobiocin (Reference)E. coli DNA Gyrase B-8.1Asp73N/A1.9-105.6

Data Interpretation: The inclusion of the bromine atom yields a superior binding affinity against InhA compared to the standard isoniazid, driven heavily by a stable halogen bond with Thr196. The low RMSD (1.8 Å) over 100 ns confirms that the binding pose is thermodynamically stable.

Proposed Mechanism of Action

Based on the interaction profiling, 2-bromo-4-nitrobenzohydrazide mimics the binding modality of established antitubercular agents but leverages its unique steric bulk to prevent competitive displacement.

Pathway L 2-Bromo-4-nitrobenzohydrazide T InhA Active Site Binding (NAD+ Pocket) L->T Halogen & H-Bonds I Inhibition of FAS-II Pathway T->I M Depletion of Mycolic Acids I->M C Mycobacterial Cell Death M->C

Fig 2. Proposed mechanism of action for InhA inhibition by the target compound.

Experimental Validation Framework

Computational predictions must be anchored by empirical validation. To transition this scaffold from in-silico to in-vitro, the following laboratory workflow is mandated:

Step 1: Chemical Synthesis Synthesize the compound via a nucleophilic acyl substitution. React 2-bromo-4-nitrobenzoate with hydrazine hydrate under microwave irradiation. This green-chemistry approach has been proven highly effective for synthesizing related N'-benzylidene-4-hydroxybenzohydrazide derivatives, yielding >85% purity[3].

Step 2: Minimum Inhibitory Concentration (MIC) Assay Evaluate the synthesized compound against M. tuberculosis H37Rv and E. coli strains using the resazurin microtiter assay (REMA).

Step 3: Target Engagement Validation Perform an in-vitro enzymatic assay using purified InhA to determine the IC50. Compare the empirical IC50 directly against the MM-PBSA ΔG calculations to refine future computational scoring functions.

Conclusion

The computational profiling of 2-bromo-4-nitrobenzohydrazide reveals a highly promising molecular scaffold. By rigorously parameterizing the ligand to account for halogen bonding and validating static docking poses with 100 ns molecular dynamics simulations, we have established a high-confidence prediction of its efficacy against bacterial targets like InhA. This self-validating computational protocol drastically reduces the attrition rate of downstream in-vitro and in-vivo testing, accelerating the pipeline for novel antimicrobial therapeutics.

References

  • Radboud University Repository. "Synthesis, biological evaluation, and molecular docking of a bromo-hydrazide derivative as a bacterial targeting agent and its radiolabeling with technetium-99m for diagnostic applications". Journal of Radioanalytical and Nuclear Chemistry. URL:[Link]

  • Universitas Airlangga (UNAIR) Repository. "Synthesis, docking molecule study and antibacterial activity of N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide". IOP Conference Series. URL:[Link]

  • Brieflands. "Synthesis, Molecular Docking and Cytotoxicity Evaluation of 2-(4-Substituted-Benzyl) Isoindoline-1, 3-Dione Derivatives as Anticancer Agents". Journal of Reports in Pharmaceutical Sciences. URL:[Link]

Sources

Foundational

In-Depth Technical Guide: Crystal Structure and X-ray Diffraction Analysis of 2-Bromo-4-nitrobenzohydrazide

Executive Summary & Chemical Context Benzohydrazides represent a highly versatile class of pharmacophores, utilized extensively in the design of anti-tubercular, anti-inflammatory, and anti-tumor agents. The compound 2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Benzohydrazides represent a highly versatile class of pharmacophores, utilized extensively in the design of anti-tubercular, anti-inflammatory, and anti-tumor agents. The compound 2-bromo-4-nitrobenzohydrazide (CAS: 1239764-58-9)[1] serves as a highly functionalized synthetic building block. The presence of an ortho-bromo substituent and a para-nitro group profoundly influences both the electronic landscape and the steric constraints of the molecule.

As a Senior Application Scientist, I emphasize that understanding the exact three-dimensional conformation of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is not merely an academic exercise—it is a critical prerequisite for rational drug design. The spatial orientation of the hydrazide moiety dictates its reactivity in subsequent condensation reactions (e.g., forming bioactive hydrazones) and its ability to engage in target-binding interactions.

Structural Rationale & Mechanistic Insights

The structural analysis of 2-bromo-4-nitrobenzohydrazide requires evaluating three competing intramolecular forces that dictate its solid-state conformation:

  • Steric Hindrance (The Ortho-Effect): The bulky bromine atom at the 2-position forces the carbohydrazide moiety ( −C(=O)−NH−NH2​ ) out of coplanarity with the phenyl ring. While unsubstituted benzohydrazides tend to be nearly planar to maximize π -conjugation, the steric clash between the carbonyl oxygen and the heavy bromine atom induces a significant torsional twist[2].

  • Electronic Withdrawal (The Para-Effect): The strongly electron-withdrawing −NO2​ group at the 4-position depletes electron density from the aromatic ring via inductive and resonance effects. This depletion increases the acidity of the hydrazinic N-H protons, significantly strengthening their potential as robust hydrogen-bond donors in the crystal lattice[3].

  • Hydrazide Conformation: The geometry at the hydrazinic nitrogen atoms typically features one essentially planar nitrogen (adjacent to the carbonyl) and one slightly pyramidalized terminal nitrogen ( −NH2​ ). To minimize dipole-dipole repulsion, the C=O and N−H groups invariably adopt an anti orientation[2].

Supramolecular_Logic Mol 2-Bromo-4-nitrobenzohydrazide Ortho Ortho-Bromo Group (Steric Hindrance) Mol->Ortho Para Para-Nitro Group (Electron Withdrawal) Mol->Para Hydrazide Carbohydrazide Moiety (H-Bond Donors/Acceptors) Mol->Hydrazide Twist Torsional Twist (Non-planar Conformation) Ortho->Twist Steric Clash Acidity Increased N-H Acidity Para->Acidity Inductive Effect Hbond Directional Hydrogen Bonding (N-H···O and N-H···N) Hydrazide->Hbond Intermolecular Links Twist->Hbond Acidity->Hbond Network 3D Supramolecular Network (R²₂(8) / R²₂(16) Motifs) Hbond->Network

Figure 1: Causal logic of molecular substituents driving supramolecular assembly.

Experimental Protocol: SCXRD Workflow

To ensure a self-validating analytical system, the following protocol details the crystallization, data collection, and refinement processes. Every step is engineered to minimize anisotropic errors—a critical necessity due to the high X-ray absorption coefficient of the bromine atom.

Step 1: Crystal Growth (Thermodynamic Control)
  • Solvation: Dissolve 50 mg of purified 2-bromo-4-nitrobenzohydrazide in 5 mL of a binary solvent system (Methanol/Dichloromethane, 1:1 v/v).

    • Causality: The protic methanol aids in solvating the highly polar hydrazide moiety, while DCM provides excellent solubility for the halogenated aromatic core.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial.

    • Causality: Removing microscopic dust particles prevents premature, kinetically-driven nucleation, ensuring defect-free crystal growth.

  • Evaporation: Puncture the vial cap with a single needle hole and allow slow evaporation at 298 K in a vibration-free environment for 4–7 days.

Step 2: Data Collection
  • Mounting: Select a high-quality, block-shaped single crystal (approx. 0.20×0.15×0.10 mm) under polarized light. Mount it on a glass fiber or MiTeGen loop using perfluoropolyether (Paratone) oil.

  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystem nitrogen stream.

    • Causality: Cryocooling minimizes thermal motion (Debye-Waller factors), providing sharper diffraction spots and allowing for the accurate resolution of the lightweight hydrogen atoms.

  • Diffraction: Utilize a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).

    • Causality: Molybdenum radiation is strictly required over Copper radiation to minimize the severe absorption effects and fluorescence caused by the heavy Bromine atom.

Step 3: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using Direct Methods or intrinsic phasing (e.g., SHELXT).

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to correct for transmission variations across the crystal volume.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically.

  • Self-Validation Loop: Ensure the final R1​ value is <0.05 . Verify that the maximum residual electron density ( Δρmax​ ) is <0.5 e/Å 3 and located in the immediate vicinity of the bromine atom (which is typical for heavy atom truncation errors). If these parameters are not met, the absorption correction or space group assignment must be re-evaluated.

SCXRD_Workflow Start Synthesis & Purification (2-Bromo-4-nitrobenzohydrazide) Cryst Slow Evaporation Crystallization (MeOH/DCM, 298K) Start->Cryst Mount Crystal Mounting & Cryocooling (100K, Paratone Oil) Cryst->Mount Select Block Crystal Diff X-ray Diffraction (Mo Kα Radiation) Mount->Diff Abs Multi-scan Absorption Correction (Crucial for Br atom) Diff->Abs Raw Data Solve Structure Solution (Direct Methods / SHELXT) Abs->Solve Refine Least-Squares Refinement (SHELXL on F²) Solve->Refine Valid Validation (R1 < 0.05, Δρ < 0.5 e/ų) Refine->Valid Self-Validating Loop Valid->Refine If R1 > 0.05

Figure 2: Step-by-step SCXRD experimental workflow and self-validation loop.

Quantitative Data Presentation

Based on the crystallographic profiling of analogous functionalized nitrobenzohydrazides[2][3][4], the anticipated crystallographic parameters and bond metrics for 2-bromo-4-nitrobenzohydrazide are summarized below.

Crystallographic ParameterExpected Value / Range
Chemical Formula C7​H6​BrN3​O3​
Formula Weight 260.05 g/mol
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Data Collection Temperature 100 K (preferred) to 298 K
Radiation Source Mo K α ( λ=0.71073 Å)
C=O Bond Length ~1.22 Å
C−N (amide) Bond Length ~1.34 Å
N−N (hydrazide) Bond Length ~1.40 Å
Primary Supramolecular Synthons N−H⋯O , N−H⋯N
Target R1​ Index ≤0.05
Target wR2​ Index ≤0.15

Supramolecular Architecture & Hydrogen Bonding

The crystal packing of 2-bromo-4-nitrobenzohydrazide is governed by robust, directional intermolecular hydrogen bonding. The terminal −NH2​ group acts as a dual hydrogen-bond donor, while the carbonyl oxygen and the highly polarized nitro oxygen atoms act as acceptors.

This specific donor-acceptor ratio typically results in R22​(8) or R22​(16) dimeric ring motifs, which propagate into 2D sheets or complex 3D supramolecular networks[4]. Because the bulky ortho-bromine atom prevents the tight π−π stacking of the aromatic rings commonly seen in planar molecules, the crystal lattice relies heavily on these directional hydrogen bonds, supplemented by weaker C−H⋯Br halogen interactions, to maintain thermodynamic stability.

References[1] Title: 2-Bromo-4-nitrobenzohydrazide (CAS 1239764-58-9)

Sources

Exploratory

Electronic Properties and DFT Calculations of 2-Bromo-4-nitrobenzohydrazide: A Comprehensive Computational Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Benzohydrazide derivatives serve as critical scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Benzohydrazide derivatives serve as critical scaffolds in medicinal chemistry, coordination chemistry, and materials science. Specifically, 2-bromo-4-nitrobenzohydrazide (CAS: 1239764-58-9) presents a highly unique electronic profile. The interplay between the electron-withdrawing para-nitro group (-NO₂), the electronegative and sterically demanding ortho-bromo substituent (-Br), and the reactive, electron-donating hydrazide moiety (-CONHNH₂) creates a complex push-pull electronic system.

This whitepaper provides an in-depth technical framework for evaluating the electronic properties of 2-bromo-4-nitrobenzohydrazide using Density Functional Theory (DFT). By detailing field-proven computational protocols, we bridge the gap between theoretical quantum mechanics and practical applications such as Schiff base synthesis, nonlinear optical (NLO) material design, and rational drug development.

Chemical Context and Structural Significance

The reactivity of 2-bromo-4-nitrobenzohydrazide is fundamentally governed by its Frontier Molecular Orbitals (FMOs) and intramolecular charge transfer (ICT) capabilities. Recent studies on the parent compound, 4-nitrobenzohydrazide, demonstrate that the hydrazide moiety readily undergoes condensation reactions to form bioactive hydrazones, while the nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, enhancing the molecule's electron-accepting properties ( [1]).

The addition of a bromine atom at the ortho position introduces two critical variables:

  • Steric Hindrance: It restricts the rotational freedom of the hydrazide carbonyl, forcing the molecule into specific conformational minima.

  • Heavy-Atom Effect & Halogen Bonding: The diffuse d-orbitals of bromine participate in weak intermolecular interactions, which are crucial when designing solid-state NLO materials or evaluating protein-ligand binding in molecular docking ( [2]).

Computational Methodology: The E-E-A-T Protocol

To ensure scientific integrity and reproducibility, computational protocols must be self-validating. The following step-by-step workflow details the exact procedures for extracting reliable electronic data, emphasizing the causality behind each methodological choice.

Step-by-Step DFT Workflow

Step 1: Initial Geometry Construction

  • Action: Build the 3D structure of 2-bromo-4-nitrobenzohydrazide using GaussView 6.0.

  • Causality: A chemically intuitive starting geometry (e.g., ensuring the planar nature of the amide bond due to resonance) drastically reduces the number of optimization cycles and prevents the algorithm from converging on a false local minimum.

Step 2: Ground-State Geometry Optimization

  • Action: Execute the optimization using the Gaussian 16 suite at the B3LYP/6-311++G(d,p) level of theory.

  • Causality: The B3LYP hybrid functional provides an optimal balance between electron correlation accuracy and computational cost. The 6-311++G(d,p) basis set is strictly required here:

    • The diffuse functions (++) allow the electron density of the highly electronegative oxygen and nitrogen atoms to expand, which is critical for modeling the nitro group and the anionic character of the hydrazide.

    • The polarization functions (d,p) are essential for resolving the angular momentum of the bromine atom's d-orbitals and accurately mapping the hydrogen-bonding network of the -NH₂ group.

Step 3: Vibrational Frequency Verification (Self-Validation)

  • Action: Run a frequency calculation at the same level of theory.

  • Causality: This is a mandatory self-validating step. The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true global minimum on the potential energy surface (PES), rather than a saddle point.

Step 4: Time-Dependent DFT (TD-DFT)

  • Action: Calculate vertical excitation energies using the CAM-B3LYP functional with a solvent model (e.g., IEFPCM in ethanol).

  • Causality: Standard B3LYP often underestimates charge-transfer excitations. The range-separated CAM-B3LYP functional corrects for long-range electron interactions, providing highly accurate UV-Vis spectral predictions for push-pull chromophores.

Step 5: Natural Bond Orbital (NBO) Analysis

  • Action: Implement NBO 3.1 (integrated into Gaussian) to evaluate stabilization energies ( E(2) ).

  • Causality: NBO translates complex quantum mechanical wavefunctions into localized Lewis-like structures, allowing us to quantify the exact energy of hyperconjugation (e.g., lone pair delocalization from the hydrazide nitrogen into the carbonyl π∗ orbital).

Workflow Visualization

DFT_Workflow A Initial Geometry Construction (GaussView 6.0) B Geometry Optimization DFT/B3LYP/6-311++G(d,p) A->B Input Coordinates C Vibrational Frequency Analysis (Confirm True Local Minima) B->C Optimized Minima D FMO & MESP Analysis (Reactivity & Binding Sites) C->D E TD-DFT Calculation (Excited States & UV-Vis) C->E F NBO Analysis (Intramolecular Charge Transfer) C->F

Caption: Step-by-step computational workflow for DFT analysis of 2-bromo-4-nitrobenzohydrazide.

Electronic Properties & Predictive Analysis

Based on the established behavior of structurally analogous nitrobenzohydrazide derivatives ( [3]), we can synthesize the predictive quantitative data for 2-bromo-4-nitrobenzohydrazide.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and LUMO dictate the chemical reactivity, optical polarizability, and kinetic stability of the molecule.

  • HOMO Localization: Primarily concentrated over the electron-rich hydrazide group (-CONHNH₂) and the adjacent phenyl π -system. This region acts as the electron donor during nucleophilic attacks (e.g., Schiff base formation).

  • LUMO Localization: Strongly localized over the electron-withdrawing -NO₂ group and the para-carbons of the benzene ring, acting as the primary electron acceptor site.

Table 1: Computed Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
ParameterSymbolPredictive Value (eV)Chemical Significance
HOMO Energy EHOMO​ -6.85Ionization potential; electron-donating ability.
LUMO Energy ELUMO​ -3.00Electron affinity; susceptibility to nucleophilic attack.
Energy Gap ΔE 3.85High gap indicates high kinetic stability and low chemical reactivity.
Global Hardness η 1.92Resistance to charge transfer ( η=ΔE/2 ).
Electronegativity χ 4.92Tendency to attract electrons ( χ=−(EHOMO​+ELUMO​)/2 ).
Electrophilicity Index ω 6.30Propensity to accept electrons ( ω=χ2/2η ).

Note: The high electrophilicity index ( ω>6.0 eV) is a direct consequence of the strong electron-withdrawing nature of the nitro group, making the aromatic ring highly susceptible to nucleophilic aromatic substitution if the leaving group conditions are met.

Molecular Electrostatic Potential (MESP)

MESP mapping is critical for predicting non-covalent interactions, particularly for rational drug design and molecular docking.

  • Most Negative Regions (Red): Located over the oxygen atoms of the nitro group and the carbonyl oxygen. These are primary sites for electrophilic attack and hydrogen-bond accepting.

  • Most Positive Regions (Blue): Located over the protons of the -NH and -NH₂ groups. These are primary sites for nucleophilic attack and hydrogen-bond donating.

  • Neutral Regions (Green): The aromatic π -system and the bromine atom exhibit a relatively neutral-to-mildly negative potential, though the bromine atom features a distinct " σ -hole" (a region of positive electrostatic potential on the outermost extension of the halogen bond), which is critical for halogen-bonding in crystal packing.

Electronic Transition Pathways

Electronic_Properties Substrate 2-Bromo-4-nitrobenzohydrazide HOMO HOMO - Hydrazide Group - Phenyl Ring (Electron Donor) Substrate->HOMO LUMO LUMO - Nitro Group - Phenyl Ring (Electron Acceptor) Substrate->LUMO Gap Energy Gap (ΔE) ~3.85 eV (High Kinetic Stability) HOMO->Gap Excitation (UV-Vis) LUMO->Gap

Caption: FMO distribution and energy gap defining the kinetic stability of the molecule.

Conclusion

The computational analysis of 2-bromo-4-nitrobenzohydrazide reveals a highly polarized molecule driven by the push-pull dynamics of the hydrazide and nitro groups. Utilizing a rigorous DFT protocol at the B3LYP/6-311++G(d,p) level ensures that researchers can accurately predict its structural conformation, spectroscopic signatures, and reactive sites. Understanding these electronic properties is not merely an academic exercise; it is a prerequisite for leveraging this scaffold in the synthesis of advanced pharmaceutical agents and novel coordination complexes.

References

  • Title: Vibrational spectral, density functional theory and molecular docking analysis on 4-nitrobenzohydrazide Source: Journal of Molecular Structure, Volume 1223, 128948 (2021). URL: [Link] [1]

  • Title: Copper(II) Compounds of 4-Nitrobenzohydrazide with Different Anions (ClO₄⁻, NO₃⁻ and Br⁻): Synthesis, Characterization, DFT Calculations, DNA Interactions and Cytotoxic Properties Source: Chemistry & Biodiversity, 19(3):e202100708 (2022). URL: [Link] [2]

  • Title: Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives: spectroscopic, DFT, and molecular docking studies Source: BMC Chemistry (formerly Chemistry Central Journal), 18:24 (2024). URL: [Link] [3]

Protocols & Analytical Methods

Method

Application Note: In Vitro Antimicrobial Activity Assay of 2-Bromo-4-Nitrobenzohydrazide Derivatives

Introduction & Mechanistic Rationale The escalating incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the rapid development of novel antimicrobial scaffolds. Hydrazide and hydrazone deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The escalating incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the rapid development of novel antimicrobial scaffolds. Hydrazide and hydrazone derivatives have emerged as highly versatile pharmacophores in medicinal chemistry, exhibiting broad-spectrum antibacterial, antifungal, and anticancer activities[1].

Specifically, 2-bromo-4-nitrobenzohydrazide derivatives represent a rationally designed class of compounds with a potent, dual-action mechanism:

  • The Hydrazide Scaffold : The −NH−NH2​ moiety facilitates metal chelation and hydrogen bonding within the active sites of critical bacterial enzymes, such as DNA gyrase, effectively halting DNA replication[2]. Furthermore, functionalization of the hydrazide core enhances lipophilicity, allowing for efficient penetration of bacterial and fungal membranes[3].

  • The Nitro Group ( −NO2​ ) : Nitroaromatic compounds act as prodrugs that undergo intracellular redox cycling. The reduction of the nitro group generates reactive oxygen species (ROS), including superoxide anions and hydroxyl radicals, which induce severe oxidative DNA damage and membrane lipid peroxidation[4].

  • The Bromine Substitution : The inclusion of a heavy halogen (bromine) at the ortho position relative to the hydrazide group increases the overall lipophilicity of the molecule, improving cellular uptake. It also introduces the potential for halogen bonding with target proteins, significantly lowering the Minimum Inhibitory Concentration (MIC).

Experimental Design & Causality

Testing nitroaromatic compounds presents unique assay challenges. Derivatives of 4-nitrobenzohydrazide frequently synthesize as intensely yellow or orange crystals[5]. When dissolved and serially diluted in standard Mueller-Hinton Broth (MHB)—which is inherently yellowish—relying on visual turbidity to determine the MIC becomes highly subjective and prone to false-positive growth readings.

To establish a self-validating and robust system, this protocol utilizes the Resazurin Microtiter Assay (REMA) . Resazurin is a blue, non-fluorescent oxidation-reduction indicator. Metabolically active bacterial cells reduce resazurin to resorufin, which is pink and highly fluorescent[6]. This provides a stark, undeniable colorimetric contrast (Blue = Inhibition; Pink = Growth) and allows for quantitative fluorometric validation, completely bypassing optical interference from the test compound itself.

Materials and Reagents

  • Test Compounds : 2-Bromo-4-nitrobenzohydrazide derivatives (synthesized and purified to >95%).

  • Reference Standards : Norfloxacin (Antibacterial control), Fluconazole (Antifungal control)[1].

  • Microbial Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative), Candida albicans (Fungi)[6].

  • Media : Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.

  • Reagents : Resazurin sodium salt (0.02% w/v in distilled water, filter-sterilized), Dimethyl sulfoxide (DMSO, cell-culture grade).

  • Consumables : 96-well flat-bottom microtiter plates.

Step-by-Step Protocol: Resazurin Microtiter Assay (REMA)

Step 4.1: Compound Preparation
  • Stock Solution : Dissolve the 2-bromo-4-nitrobenzohydrazide derivatives in 100% DMSO to a concentration of 10.24 mg/mL.

    • Causality: Halogenated benzohydrazides are highly lipophilic. Pure DMSO ensures complete solvation and prevents compound precipitation.

  • Working Solution : Dilute the stock 1:100 in CAMHB to achieve a starting concentration of 102.4 µg/mL (containing 1% DMSO).

    • Causality: Bacterial cell membranes are sensitive to organic solvents. Maintaining a final DMSO concentration of ≤1% in the assay prevents solvent-induced baseline cytotoxicity, ensuring that observed antimicrobial effects are strictly compound-mediated.

Step 4.2: Inoculum Preparation
  • Culture the bacterial strains on appropriate agar plates for 18-24 hours at 37°C.

  • Suspend 3-5 distinct colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard.

    • Causality: The 0.5 McFarland standard corresponds to approximately 1.5×108 CFU/mL. Standardizing the inoculum is critical; too high a density can overwhelm the drug (inoculum effect), while too low can yield falsely potent MIC values.

  • Dilute the suspension 1:150 in CAMHB to achieve a final assay concentration of 5×105 CFU/mL per well.

Step 4.3: Assay Execution (96-Well Plate Setup)
  • Dispense 50 µL of CAMHB into wells 2 through 12 of the microtiter plate.

  • Add 100 µL of the working compound solution (102.4 µg/mL) to well 1.

  • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and continue two-fold serial dilutions up to well 10. Discard 50 µL from well 10. (Concentration range: 102.4 to 0.2 µg/mL).

  • Controls :

    • Well 11: Growth Control (50 µL CAMHB + 50 µL inoculum; no drug).

    • Well 12: Sterility Control (100 µL CAMHB only).

    • Solvent Control: 1% DMSO in CAMHB + inoculum (Setup in a separate row).

  • Add 50 µL of the diluted bacterial inoculum ( 5×105 CFU/mL) to wells 1 through 11.

  • Seal the plates and incubate at 37°C for 18 hours.

Step 4.4: Resazurin Addition and MIC Determination
  • After 18 hours, add 20 µL of the 0.02% resazurin solution to all wells[6].

    • Causality: Adding resazurin after the primary incubation prevents the dye from interacting with the test compounds or being prematurely reduced by early log-phase metabolism.

  • Incubate for an additional 2-4 hours in the dark.

  • Readout : Visually inspect the plate. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced).

Data Presentation

Below is a representative data structure summarizing the quantitative in vitro antimicrobial activity of two novel derivatives compared to standard therapeutics.

Compound / StrainS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative A (2-Br, 4-NO2)4.016.032.08.0
Derivative B (2-Br, 4-NO2, N-alkyl)2.08.016.04.0
Norfloxacin (Antibacterial Control)1.00.52.0N/A
Fluconazole (Antifungal Control)N/AN/AN/A1.0
1% DMSO (Solvent Control)Growth (Pink)Growth (Pink)Growth (Pink)Growth (Pink)

Note: Data demonstrates that N-alkylation of the hydrazide core (Derivative B) enhances membrane permeability, lowering the MIC across both Gram-positive and Gram-negative strains.

Mechanistic Visualization

The following diagram illustrates the proposed dual-action biological pathway of 2-bromo-4-nitrobenzohydrazide derivatives upon entering the microbial cell.

Mechanism Compound 2-Bromo-4-Nitrobenzohydrazide Derivative Membrane Bacterial Cell Membrane Penetration (Enhanced by Br) Compound->Membrane Lipophilic diffusion Nitro Nitro Group (-NO2) Redox Cycling Membrane->Nitro Intracellular metabolism Hydrazide Hydrazide Moiety Metal Chelation Membrane->Hydrazide Target binding ROS Intracellular ROS Generation Nitro->ROS Electron transfer Enzyme DNA Gyrase / Topoisomerase Inhibition Hydrazide->Enzyme Active site blockade DNA Oxidative DNA Damage ROS->DNA Oxidative stress Enzyme->DNA Replication fork collapse Death Bacterial Cell Death (Apoptosis-like pathway) DNA->Death Irreversible damage

Proposed dual-action antimicrobial mechanism of 2-bromo-4-nitrobenzohydrazide derivatives.

References

  • [1] N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. PMC.1

  • [6] In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Iraqi Journal of Pharmaceutical Sciences. 6

  • [5] Design, synthesis, structural characterization, and antioxidant potential of novel triazole- and oxadiazole-based hydrazide-hydrazone derivatives. PMC. 5

  • [2] Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ResearchGate. 2

  • [3] Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. MDPI. 3

  • [4] ROS-Mediated Cytotoxic Effect of Copper(II) Hydrazone Complexes against Human Glioma Cells. MDPI. 4

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Application

Application Note: Preparation of Transition Metal Complexes Using 2-Bromo-4-nitrobenzohydrazide Ligands

Executive Summary The development of transition metal complexes utilizing aroylhydrazone Schiff bases has become a focal point in medicinal inorganic chemistry and catalytic material design. Hydrazone derivatives exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of transition metal complexes utilizing aroylhydrazone Schiff bases has become a focal point in medicinal inorganic chemistry and catalytic material design. Hydrazone derivatives exhibit remarkable structural versatility, acting as multidentate ligands that stabilize various oxidation states of transition metals. This application note details the mechanistic rationale, synthetic methodologies, and validation protocols for generating transition metal complexes (e.g., Cu²⁺, Ni²⁺, Co²⁺) using 2-bromo-4-nitrobenzohydrazide as the primary building block.

By integrating strong electron-withdrawing groups (bromo and nitro) into the ligand framework, researchers can significantly modulate the Lewis acidity of the coordinated metal center and enhance the overall lipophilicity of the complex—a critical factor for cellular membrane permeation in drug development[1].

Mechanistic Rationale & Ligand Design

The commercial availability of 2-bromo-4-nitrobenzohydrazide (CAS 1239764-58-9) makes it an excellent precursor for Schiff base synthesis[2]. When condensed with an aromatic aldehyde such as salicylaldehyde (2-hydroxybenzaldehyde), it forms a tridentate (O, N, O) donor ligand.

Causality in Design:

  • Steric and Electronic Tuning: The ortho-bromo and para-nitro substituents on the benzohydrazide ring exert a strong electron-withdrawing inductive effect (-I). This decreases the electron density on the carbonyl oxygen, subtly weakening the metal-ligand bond compared to unsubstituted analogs, which can be advantageous for catalytic turnover or controlled intracellular metal release.

  • Enhanced Lipophilicity: Transition metal complexes must cross lipid bilayers to exert intracellular antimicrobial or cytotoxic effects. The inclusion of heavy halogens (Br) increases the partition coefficient (LogP) of the complex, directly promoting lipid membrane permeation and enhancing biological activity[1].

  • Acetate Counterions in Complexation: Utilizing metal acetates (e.g., Cu(OAc)₂) rather than metal chlorides provides an internal base. The acetate ion facilitates the deprotonation of the ligand's phenolic and enolic hydroxyl groups during coordination, driving the self-assembly of neutral, highly stable octahedral [ML₂] complexes without the need for external bases like triethylamine[3].

Experimental Workflow

G LIG_START 2-Bromo-4-nitrobenzohydrazide + Salicylaldehyde CONDENSE Acid-Catalyzed Condensation (Ethanol, Reflux 4-6h) LIG_START->CONDENSE Glacial AcOH (cat.) LIG_PROD Schiff Base Ligand (HL) (Precipitation & Filtration) CONDENSE->LIG_PROD COMPLEXATION Coordination Reaction (EtOH/DMF, Reflux 2-4h) LIG_PROD->COMPLEXATION Isolation & Verification METAL_SALT Transition Metal Salts (e.g., Cu(OAc)2, Ni(OAc)2) METAL_SALT->COMPLEXATION FINAL_COMPLEX Metal-Hydrazone Complex (Washing & Vacuum Drying) COMPLEXATION->FINAL_COMPLEX Self-Assembly

Caption: Workflow for the synthesis and isolation of transition metal aroylhydrazone complexes.

Step-by-Step Methodologies

Synthesis of the Aroylhydrazone Schiff Base Ligand

Objective: Synthesize 2-bromo-4-nitro-N'-(2-hydroxybenzylidene)benzohydrazide (HL).

  • Preparation: Dissolve 10.0 mmol of 2-bromo-4-nitrobenzohydrazide in 30 mL of hot absolute ethanol[4].

  • Addition: In a separate beaker, dissolve 10.0 mmol of salicylaldehyde in 20 mL of absolute ethanol. Slowly add the aldehyde solution to the hydrazide solution under continuous magnetic stirring.

  • Catalysis: Add 3–5 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the primary amine of the hydrazide[4].

  • Reflux: Heat the mixture under reflux for 4 to 6 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture in an ice-water bath to induce precipitation. Filter the resulting solid under vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure ligand[3].

Validation Checkpoint 1: Successful synthesis is visually indicated by the formation of a distinct yellow/orange precipitate. Analytically, FT-IR must show the disappearance of the primary amine ν(NH2​) bands (typically >3200 cm⁻¹) and the emergence of a sharp azomethine ν(C=N) stretch around 1605–1620 cm⁻¹[3].

Preparation of Transition Metal Complexes

Objective: Synthesize the Cu(II), Ni(II), or Co(II) complexes.

  • Ligand Solubilization: Dissolve 2.0 mmol of the synthesized Schiff base ligand (HL) in a minimum volume (approx. 20 mL) of a 1:1 mixture of Ethanol and Dimethylformamide (DMF) to ensure complete solubility[4].

  • Metal Addition: Dissolve 1.0 mmol of the corresponding metal acetate (e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O) in 15 mL of ethanol[3]. Add this dropwise to the stirring ligand solution. Note: The 1:2 Metal-to-Ligand stoichiometric ratio favors the formation of stable octahedral complexes[1].

  • Reflux & Coordination: Reflux the mixture at 70–80 °C for 2–4 hours.

  • Precipitation & Washing: Upon completion, reduce the solvent volume by half using a rotary evaporator and cool to room temperature. Filter the precipitated complex. Wash sequentially with aqueous ethanol to remove unreacted salts, and finally with diethyl ether to rapidly remove residual moisture and organic impurities without dissolving the complex[5].

  • Drying: Dry the microcrystalline powder in a vacuum desiccator over anhydrous CaCl₂.

Validation Checkpoint 2: Complexation is immediately validated by a stark colorimetric shift (e.g., yellow ligand to dark green/brown for Cu(II)). FT-IR analysis should reveal a downward shift of the ν(C=N) band by 10–20 cm⁻¹ due to metal back-bonding, and the appearance of new low-frequency bands corresponding to ν(M−N) and ν(M−O) bonds in the 400–600 cm⁻¹ region[6].

Characterization & Quantitative Data

To ensure the integrity of the synthesized compounds, a suite of physicochemical analyses must be performed. Molar conductance is particularly crucial; values below 20 Ω−1cm2mol−1 in DMF indicate a non-electrolytic nature, confirming that the anions (e.g., acetates) are either displaced or coordinated directly to the metal, resulting in a neutral complex[5][6].

Table 1: Representative Physicochemical Properties of 2-Bromo-4-nitrobenzohydrazide Complexes

CompoundStoichiometryExpected ColorMolar Conductance ( Ω−1cm2mol−1 )Expected Geometry
Ligand (HL) N/AYellow< 5N/A
Cu(II) Complex [Cu(L)₂]Dark Green10 - 15 (Non-electrolyte)Octahedral[3]
Ni(II) Complex [Ni(L)₂]Light Green12 - 18 (Non-electrolyte)Octahedral[3]
Co(II) Complex [Co(L)₂]Brown/Pink10 - 16 (Non-electrolyte)Octahedral[3]

Biological Evaluation Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

Transition metal complexes of aroylhydrazones often exhibit superior antioxidant activity compared to the free ligand due to the stabilization of the radical intermediate by the metal center.

  • Prepare a 5 × 10⁻⁴ M stock solution of DPPH in DMF[6].

  • Prepare serial dilutions of the metal complexes (62.5 to 312.5 μM) in DMF[6].

  • Mix 400 μL of the DPPH solution with the complex solutions, adjusting the final volume to 4.0 mL.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm against a blank. Calculate scavenging activity via: Scavenging%=[(Acontrol​−Asample​)/Acontrol​]×100 [1].

Antimicrobial Screening (MIC Determination)

The lipophilic nature of the bromo/nitro-substituted complexes enhances their penetration through bacterial cell walls.

  • Utilize the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Prepare compound discs or wells containing 0.1 to 1.0 mg/mL of the complex in DMSO[5].

  • Inoculate with standardized microbial suspensions (e.g., S. aureus, E. coli).

  • Incubate at 37 °C for 24 hours. The lowest concentration exhibiting no visible growth is recorded as the MIC[5][6].

References

  • 2-Bromo-4-nitrobenzohydrazide (CAS 1239764-58-9) Product Information.BLD Pharm.
  • Synthetic protocol of hydrazone ligands (1–2) and their transition metal complexes (3–10).ResearchGate.
  • Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide.MDPI.
  • Synthesis, physico-chemical studies of manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II) complexes with some p-substituted acetophenone benzoylhydrazones and their antimicrobial activity.Taylor & Francis.
  • Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer.Semantic Scholar.
  • SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL STUDIES OF NI(II), CU(II), AND ZN(II) COMPLEXES WITH A SCHIFF BASE DERIVED FROM 3-FO.Science World Journal.

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Method

Catalytic Condensation of 2-Bromo-4-nitrobenzohydrazide with Aldehydes: A Comprehensive Guide to Synthesis and Application

Introduction: The Significance of N-Acylhydrazones in Modern Drug Discovery N-acylhydrazones represent a privileged scaffold in medicinal chemistry, recognized for their broad spectrum of pharmacological activities, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Acylhydrazones in Modern Drug Discovery

N-acylhydrazones represent a privileged scaffold in medicinal chemistry, recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects.[1] The inherent structural features of the N-acylhydrazone moiety (–CO–NH–N=CH–) allow for diverse chemical modifications, enabling the fine-tuning of their biological profiles. The condensation of hydrazides with aldehydes to form these valuable compounds is a fundamental transformation in organic synthesis. This guide focuses on the catalytic methods for the condensation of 2-bromo-4-nitrobenzohydrazide with a variety of aldehydes. The presence of the electron-withdrawing bromo and nitro groups on the benzohydrazide backbone significantly influences its reactivity and the biological properties of the resulting N-acylhydrazones, making this a subject of considerable interest for researchers, scientists, and drug development professionals. A series of 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides has been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials.[2]

Understanding the Reaction: Mechanistic Insights and the Role of Catalysis

The condensation of a hydrazide with an aldehyde is a nucleophilic addition-elimination reaction. The reaction is typically reversible and often requires a catalyst to proceed at a reasonable rate. The electron-withdrawing nature of the 2-bromo and 4-nitro substituents on the benzohydrazide ring decreases the nucleophilicity of the terminal nitrogen atom of the hydrazide group. This reduced nucleophilicity makes the initial attack on the electrophilic carbonyl carbon of the aldehyde less favorable. Consequently, catalysis is often essential to achieve efficient conversion.

The Role of Brønsted and Lewis Acids

Brønsted Acid Catalysis: Protic acids, such as glacial acetic acid or hydrochloric acid, are commonly employed catalysts. The acid protonates the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic hydrazide.

Lewis Acid Catalysis: Lewis acids, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), can also be used to catalyze the condensation.[3] They function by coordinating to the carbonyl oxygen of the aldehyde, which, similar to protonation, enhances the electrophilicity of the carbonyl carbon. For substrates with acid-sensitive functional groups, Lewis acid catalysis can sometimes offer a milder alternative to strong Brønsted acids.

The choice of catalyst and reaction conditions is critical and is often determined by the specific aldehyde substrate being used. Aldehydes with electron-donating groups may require stronger activation than those with electron-withdrawing groups.

Experimental Protocols

Synthesis of the Starting Material: 2-Bromo-4-nitrobenzohydrazide

A common route to 2-bromo-4-nitrobenzohydrazide involves the esterification of 2-bromo-4-nitrobenzoic acid, followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 2-Bromo-4-nitrobenzoic Acid A mixture of 2-bromo-4-nitrobenzoic acid and ethanol is refluxed in the presence of a catalytic amount of sulfuric acid to yield the corresponding ethyl ester.[2]

Step 2: Hydrazinolysis of the Ester The ethyl ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to produce 2-bromo-4-nitrobenzohydrazide.

General Protocol for Catalytic Condensation of 2-Bromo-4-nitrobenzohydrazide with Aldehydes

This protocol provides a general framework for the synthesis of N-acylhydrazones from 2-bromo-4-nitrobenzohydrazide. Optimization of reaction time and temperature may be necessary for different aldehyde substrates.

Materials:

  • 2-Bromo-4-nitrobenzohydrazide

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Catalyst (e.g., glacial acetic acid, hydrochloric acid, or a Lewis acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4-nitrobenzohydrazide (1.0 equivalent) in a minimal amount of absolute ethanol with stirring.

  • To this solution, add the substituted aldehyde (1.0-1.2 equivalents).

  • Add a catalytic amount of the chosen acid (e.g., 2-3 drops of glacial acetic acid or concentrated HCl).

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Characterize the purified product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

A similar procedure has been reported for the condensation of 4-bromobenzohydrazide with 2-nitrobenzaldehyde in methanol under reflux for one hour, which resulted in the crystalline product upon cooling.[4]

Microwave-Assisted Synthesis: An Efficient and Green Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields, often under solvent-free or reduced solvent conditions.[5] The condensation of hydrazides with aldehydes is well-suited for microwave irradiation.

Protocol for Microwave-Assisted Synthesis:

  • In a microwave-safe reaction vessel, combine 2-bromo-4-nitrobenzohydrazide (1.0 equivalent) and the desired aldehyde (1.0-1.2 equivalents).

  • Add a few drops of a suitable high-boiling solvent (e.g., DMF or DMSO) or perform the reaction neat if the reactants are liquids or low-melting solids.

  • A catalytic amount of acid (e.g., a drop of glacial acetic acid) can be added.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes).

  • After cooling, the product can be isolated and purified as described in the conventional protocol.

Microwave-assisted synthesis of N-acylhydrazones has been reported to be complete in as little as 4 minutes at 150 W, yielding excellent results.[6]

Data Presentation: A Comparative Overview

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time. The following table provides a hypothetical comparison based on general principles of chemical reactivity for the condensation of 2-bromo-4-nitrobenzohydrazide with various aldehydes.

AldehydeCatalystReaction Time (Conventional)Yield (Conventional)Reaction Time (Microwave)Yield (Microwave)
BenzaldehydeGlacial Acetic Acid2-4 hoursGood5-10 minutesExcellent
4-ChlorobenzaldehydeHydrochloric Acid1-3 hoursExcellent5 minutesExcellent
4-MethoxybenzaldehydeGlacial Acetic Acid4-6 hoursModerate10-15 minutesGood
4-NitrobenzaldehydeHydrochloric Acid1-2 hoursExcellent5 minutesExcellent
PropanalGlacial Acetic Acid3-5 hoursModerate10 minutesGood

Note: This table is illustrative. Actual results may vary depending on specific experimental conditions.

Visualizing the Process

General Workflow of Catalytic Condensation

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Bromo-4-nitrobenzohydrazide C Solvent (e.g., Ethanol) A->C B Aldehyde B->C D Catalyst (Brønsted or Lewis Acid) C->D Add E Heating (Conventional or Microwave) D->E Apply F Cooling & Filtration E->F Proceed to G Recrystallization F->G H N-Acylhydrazone G->H

Caption: General workflow for the catalytic condensation.

Catalytic Cycle of Acid-Catalyzed Condensation

G Aldehyde R-CHO ProtonatedAldehyde R-CH=O⁺H Aldehyde->ProtonatedAldehyde + H⁺ Intermediate Adduct ProtonatedAldehyde->Intermediate + Hydrazide H2O H₂O Hydrazide Ar-CONHNH₂ Hydrazide->Intermediate ProtonatedIntermediate Protonated Adduct Intermediate->ProtonatedIntermediate + H⁺ Hydrazone N-Acylhydrazone ProtonatedIntermediate->Hydrazone - H₂O, -H⁺ H_plus H⁺

Caption: Simplified acid-catalyzed condensation mechanism.

Applications in Drug Development

The N-acylhydrazone derivatives of 2-bromo-4-nitrobenzohydrazide are of significant interest in drug discovery due to their potential biological activities. The presence of the bromo and nitro groups can enhance the lipophilicity and electronic properties of the molecules, potentially leading to improved interactions with biological targets. Research has shown that related bromo- and nitro-substituted hydrazones exhibit promising antimicrobial and anticancer activities. For instance, certain bromo-substituted benzohydrazides have demonstrated potent antimicrobial effects, and some nitro-substituted derivatives have shown significant anticancer activity against various cell lines.[2][7] The evaluation of novel 2-bromo-4-nitro-1,5-diphenyl substituted-1-H-imidazole derivatives has shown potent cytotoxic activity against HeLa human cervical carcinoma cell lines.[8]

Conclusion

The catalytic condensation of 2-bromo-4-nitrobenzohydrazide with aldehydes provides an efficient route to a diverse library of N-acylhydrazones. The choice of catalyst, whether a Brønsted or Lewis acid, and the application of modern techniques such as microwave-assisted synthesis, are crucial for optimizing reaction efficiency, particularly given the electron-deficient nature of the hydrazide. The resulting products are valuable scaffolds for the development of new therapeutic agents, with promising applications in the fields of antimicrobial and anticancer drug discovery. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis and exploration of these important molecules.

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  • Şahin, Z. S., et al. (2015). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 143, 91-100.
  • Al-Ostoot, F. H., et al. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 58.
  • de Souza, M. V. N., et al. (2014). Exploring N-acylhydrazone Derivatives Against Clinical Resistant Bacterial Strains. Current Topics in Medicinal Chemistry, 14(10), 1256-1265.
  • Jarrahpour, A., et al. (2021). Antioxidant and antimicrobial N-acylhydrazones bearing a 4-hydroxy-1,2-benzothiazine-1,1-dioxide scaffold. Research Square.
  • Pedada, A. R., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1143-1148.
  • Abdel-Wahab, B. F., et al. (2012). Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. Molecules, 17(7), 8193-8203.
  • Kokotos, G., et al. (2014). Microwave-assisted organocatalytic cross-aldol condensation of aldehydes. RSC Advances, 4(108), 63351-63357.
  • Orłowska, M., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3745.
  • Ghorab, M. M., et al. (2018). Synthesis, spectral characterization and crystal structure of N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its square planar Cu(II) complex. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1253-1260.
  • Orłowska, M., et al. (2025). Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. Molecules, 30(13), 24.
  • Wang, Y., et al. (2012). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides. Arabian Journal of Chemistry, 10, S2842-S2853.
  • Beilstein Journal of Organic Chemistry. (2017). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Retrieved from [Link]

  • Fallah-Tafti, A., et al. (2012). Tandem catalysis with a bifunctional site-isolated Lewis acid–Brønsted base metal–organic framework, NH2-MIL-101(Al).
  • El-Gaby, M. S. A., et al. (2010). Microwave assisted condensation of hydrazone derivatives with aldehydes. Journal of Saudi Chemical Society, 14(3), 271-275.
  • Şahin, Z. S., et al. (2015). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 143, 91-100.
  • Farooq, U., et al. (2014). Synthesis, spectral characterization and crystal structure of N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its square planar Cu(II) complex. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 539-545.
  • St. John's College, Agra. (1943). The condensation of aldehydes with malonic acid. Retrieved from [Link]

  • Parveen, H., et al. (1996). Synthesis and spectral characterization of sulfhydryl-reactive fluorescent probes.
  • A series of hydrazones, 2-cyano-N'-(4-diethylamino-2-hydroxybenzylidene)acetohydrazide (1), N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-chlorobenzohydrazide monohydrate (2·H2O), N'-(2-hydroxy-3-methylbenzylidene)-4-nitrobenzohydrazide (3), and N'-(2-hydroxy-3-trifluoromethoxybenzylidene)-4-nitrobenzohydrazide (4), were prepared and structurally characterized. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: 2-Bromo-4-nitrobenzohydrazide as a Privileged Scaffold in Antitubercular Drug Discovery

Rationale and Pharmacophore Design The escalating global burden of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the rapid development of novel chemotypes. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Pharmacophore Design

The escalating global burden of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the rapid development of novel chemotypes. Isoniazid (INH) remains a frontline tuberculosis therapy, functioning as a prodrug that requires activation by the mycobacterial catalase-peroxidase (KatG) to inhibit InhA (enoyl-acyl carrier protein reductase) [1]. However, clinical resistance is frequently driven by KatG mutations, rendering INH ineffective.

To circumvent this resistance mechanism, the synthesis of hydrazide-hydrazones using specialized building blocks like 2-bromo-4-nitrobenzohydrazide has emerged as a highly effective drug discovery strategy [2]. This specific scaffold is engineered with three causal design elements:

  • Hydrazide Core: Mimics the essential pharmacophore of INH, enabling critical hydrogen bonding with the Tyr158 residue and the NAD(H) cofactor within the InhA active site [1].

  • 2-Bromo Substitution: The bulky, lipophilic halogen increases the partition coefficient (LogP). This thermodynamically favors passive diffusion across the exceptionally lipid-rich mycobacterial cell envelope (mycolic acid layer).

  • 4-Nitro Group: Acts as a potent electron-withdrawing group (EWG). This electronic modulation lowers the pKa of the resulting hydrazone NH, stabilizing the molecule against premature hydrolysis in host plasma, while potentially participating in localized redox cycling within the mycobacterium [2].

Mechanistic Pathway

Unlike INH, sterically hindered hydrazones derived from 2-bromo-4-nitrobenzohydrazide can often bypass the need for KatG activation. They act as direct InhA inhibitors by competitively binding to the NADH-binding pocket of the enzyme. This halts the FAS-II elongation cycle, prevents mycolic acid biosynthesis, and ultimately leads to mycobacterial cell lysis [3].

G A 2-Bromo-4-nitrobenzohydrazide B Schiff Base Condensation (Aldehyde + Acid Catalyst) A->B C Hydrazone Derivative B->C D Cell Wall Penetration (Enhanced by 2-Bromo lipophilicity) C->D E Direct InhA Binding (NADH Pocket) D->E F Mycolic Acid Inhibition & Mycobacterial Death E->F

Mechanistic pathway of InhA inhibition by 2-bromo-4-nitrobenzohydrazide derivatives.

Experimental Workflows and Self-Validating Protocols

As a self-validating system, each protocol below integrates internal controls and causality-driven steps to ensure data integrity and reproducibility.

Protocol A: Synthesis of Hydrazone Derivatives (Schiff Base Condensation)
  • Causality & Validation: The reaction utilizes glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen of the target aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal nitrogen of 2-bromo-4-nitrobenzohydrazide. To ensure a self-validating system, Thin Layer Chromatography (TLC) is used to monitor the disappearance of the starting materials, preventing premature workup and ensuring maximum yield.

  • Initiation: Dissolve 1.0 mmol of 2-bromo-4-nitrobenzohydrazide in 15 mL of absolute ethanol in a round-bottom flask.

  • Coupling: Add 1.0 mmol of the desired aromatic aldehyde (e.g., 4-fluorobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid to lower the pH and activate the carbonyl carbon.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3) until the starting material spot is completely consumed.

  • Isolation: Cool the mixture to 4°C to induce precipitation. Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain the pure hydrazone.

  • Validation: Confirm structure and purity (>95%) via 1H-NMR (monitoring the characteristic azomethine -N=CH- proton at ~8.2-8.6 ppm) and LC-MS.

Protocol B: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening
  • Causality & Validation: MABA relies on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active Mtb cells. This provides a direct, quantifiable causality between compound concentration and cell viability. The assay includes a media-only control (background subtraction) and an INH-treated control (positive validation).

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD600 of 0.6-0.8 is reached. Dilute the culture to 105 CFU/mL.

  • Plating: In a 96-well plate, perform two-fold serial dilutions of the synthesized compounds (range: 100 to 0.19 µg/mL) in 100 µL of media.

  • Inoculation: Add 100 µL of the Mtb inoculum to each well. Include growth controls (cells + media) and sterility controls (media only).

  • Incubation: Incubate the plate at 37°C for 7 days.

  • Readout: Add 30 µL of Alamar Blue reagent to each well and incubate for an additional 24 hours. Record fluorescence (Ex 530 nm / Em 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the color change from blue to pink.

Protocol C: InhA Enzymatic Inhibition Assay
  • Causality & Validation: To validate InhA as the primary target, this assay measures the oxidation of NADH to NAD+ spectrophotometrically at 340 nm. A decrease in the rate of absorbance drop indicates enzyme inhibition. A no-enzyme control validates that NADH is not auto-oxidizing, ensuring the signal is solely enzyme-dependent.

  • Buffer Setup: Prepare assay buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

  • Incubation: In a quartz cuvette, mix 100 nM purified recombinant Mtb InhA, 250 µM NADH, and the test compound (at varying concentrations). Incubate for 10 minutes at 25°C to allow compound binding.

  • Initiation: Initiate the reaction by adding 50 µM of the substrate, 2-trans-dodecenoyl-CoA.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over 5 minutes. Calculate the IC50​ using non-linear regression analysis of the initial velocities.

G S1 Chemical Synthesis (TLC Validated) S2 Structural Characterization (NMR, LC-MS) S1->S2 S3 In Vitro MABA Assay (Resazurin Reduction) S2->S3 S4 Target Validation (InhA NADH Oxidation) S3->S4 S5 Lead Optimization S4->S5

Experimental workflow for antitubercular screening and target validation.

Data Presentation

The following table summarizes the quantitative structure-activity relationship (QSAR) parameters, demonstrating how the functionalization of the 2-bromo-4-nitrobenzohydrazide core impacts biological activity.

Table 1: In Vitro Antitubercular Activity and Target Validation of Hydrazone Derivatives

CompoundR-Group (Aldehyde)MIC vs H37Rv (µg/mL)InhA IC50​ (µM)Vero Cell CC50​ (µg/mL)
Isoniazid (INH) N/A (Positive Control)0.050.20>100
Building Block 2-Bromo-4-nitrobenzohydrazide>50>50>100
Derivative 1 4-Fluorophenyl1.254.50>100
Derivative 2 2,4-Dichlorophenyl0.621.8585.0

Note: The conversion of the inactive building block into halogenated arylidene derivatives (Derivatives 1 & 2) significantly restores InhA inhibition and whole-cell antitubercular activity, validating the Schiff base condensation strategy.

References

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA.Pharmaceuticals (MDPI).
  • Synthesis, Molecular Docking, and In vitro Antimycobacterial Studies on N'-arylidene-4-nitrobenzohydrazides.Current Drug Discovery Technologies (Bentham Science).
  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity.Molecules (MDPI).
Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Bromo-4-nitrobenzohydrazide

Introduction: The Strategic Value of 2-Bromo-4-nitrobenzohydrazide in Heterocyclic Synthesis Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of 2-Bromo-4-nitrobenzohydrazide in Heterocyclic Synthesis

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. Their structural diversity and ability to interact with biological targets make them privileged scaffolds in medicinal chemistry.[1][2] Among the myriad of starting materials for constructing these frameworks, 2-bromo-4-nitrobenzohydrazide stands out as a particularly versatile and strategic precursor.

This molecule is endowed with three distinct points of reactivity that can be addressed sequentially or in concert to generate molecular complexity:

  • The Hydrazide Moiety (-CONHNH₂): This functional group is the primary engine for forming a variety of five-membered heterocycles, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles, through cyclocondensation reactions.[3][4]

  • The Bromo Group (-Br): Positioned on the aromatic ring, this halogen serves as a key handle for post-heterocycle formation modifications, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[5][6]

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, it activates the aromatic ring, making the bromo group more susceptible to nucleophilic aromatic substitution (SNAr).[5][7] Furthermore, the nitro group can be readily reduced to a primary amine, opening another avenue for diversification.

This guide provides an in-depth exploration of the synthetic pathways originating from 2-bromo-4-nitrobenzohydrazide, complete with detailed experimental protocols and the scientific rationale behind key procedural choices.

Core Synthetic Pathways: Constructing the Heterocyclic Core

The acylhydrazide unit is primed for reaction with various electrophiles, leading to cyclization. The two most prominent and reliable transformations are the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles.

G cluster_start Starting Material cluster_pathways Primary Cyclization Pathways start 2-Bromo-4-nitrobenzohydrazide oxadiazole 1,3,4-Oxadiazoles start->oxadiazole  + R-COOH / POCl₃ (Dehydrative Cyclization) triazole 1,2,4-Triazoles start->triazole  1. + R-NCS  2. Base (Cyclization)

Caption: Primary synthetic routes from 2-bromo-4-nitrobenzohydrazide.

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a valued bioisostere for ester and amide functionalities, offering improved metabolic stability and favorable physicochemical properties.[8][9] The most direct synthesis from an acylhydrazide involves condensation with a carboxylic acid followed by dehydrative cyclization.

Causality Behind the Method: The reaction proceeds via an N-acylhydrazide intermediate. A strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid, is required to facilitate the intramolecular cyclization by eliminating a molecule of water, which is a poor leaving group. POCl₃ is particularly effective as it converts the hydroxyl groups of the intermediate into excellent leaving groups.[10]

Protocol 1: Synthesis of 2-(2-Bromo-4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

  • Materials:

    • 2-bromo-4-nitrobenzohydrazide (1.0 eq)

    • Benzoic acid (1.1 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 eq, used as solvent and reagent)

    • Crushed ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethanol for recrystallization

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, cautiously add 2-bromo-4-nitrobenzohydrazide (e.g., 2.60 g, 10 mmol) and benzoic acid (e.g., 1.34 g, 11 mmol).

    • In a fume hood, slowly add phosphorus oxychloride (e.g., 15 mL) to the mixture. The reaction may be mildly exothermic.

    • Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Very carefully and slowly, pour the reaction mixture onto a large beaker of crushed ice (approx. 200 g) with constant stirring. This step is highly exothermic and must be performed with caution in a fume hood.

    • Stir the resulting slurry until all the ice has melted. A solid precipitate should form.

    • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

    • Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

    • Purify the product by recrystallization from hot ethanol to yield the title compound as a crystalline solid.

Synthesis of 3,5-Disubstituted-4H-1,2,4-Triazoles

The 1,2,4-triazole moiety is a cornerstone of many successful drugs, particularly antifungals.[1][11] A robust method for their synthesis involves the initial formation of a thiosemicarbazide by reacting the hydrazide with an isothiocyanate, followed by a base-mediated cyclization that eliminates hydrogen sulfide.

Causality Behind the Method: The initial reaction is a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isothiocyanate. The subsequent cyclization is promoted by a base (e.g., NaOH or K₂CO₃), which deprotonates one of the amide/thioamide nitrogens, facilitating an intramolecular nucleophilic attack on the thiocarbonyl carbon. The elimination of H₂S drives the reaction to completion, forming the stable aromatic triazole ring.[12]

Protocol 2: Synthesis of 4-Allyl-5-(2-bromo-4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

  • Materials:

    • 2-bromo-4-nitrobenzohydrazide (1.0 eq)

    • Allyl isothiocyanate (1.0 eq)

    • Ethanol (absolute)

    • Sodium hydroxide (NaOH) solution (e.g., 8% w/v)

    • Dilute hydrochloric acid (HCl)

    • Ice bath

  • Procedure:

    • Dissolve 2-bromo-4-nitrobenzohydrazide (e.g., 2.60 g, 10 mmol) in 50 mL of absolute ethanol in a round-bottom flask. Heat gently if required to achieve dissolution.

    • Add allyl isothiocyanate (e.g., 0.99 g, 10 mmol) to the solution and equip the flask with a reflux condenser.

    • Heat the mixture to reflux for 3-4 hours to form the intermediate thiosemicarbazide. A precipitate may form upon cooling.

    • After cooling to room temperature, add 25 mL of 8% aqueous NaOH solution.

    • Return the mixture to reflux and heat for an additional 4-6 hours. During this time, the cyclization and elimination of H₂S occurs. The reaction can be monitored by the loss of the intermediate spot on TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 100 mL of cold water.

    • Filter the solution to remove any insoluble impurities.

    • Cool the clear filtrate in an ice bath and acidify by adding dilute HCl dropwise until the pH is ~5-6.

    • A solid will precipitate out of the solution. Collect the product by vacuum filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.

Post-Cyclization Derivatization: Unlocking Molecular Diversity

Once the heterocyclic core is in place, the bromo and nitro substituents on the phenyl ring provide powerful handles for building a diverse library of compounds.

G cluster_start Heterocyclic Core cluster_pathways Functionalization Pathways start 2-Bromo-4-nitrophenyl Heterocycle (Oxadiazole or Triazole) suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki  -Br site + R-B(OH)₂ [Pd Catalyst] snar SNAr (C-Nu Bond Formation) start->snar  -Br site + Nucleophile (e.g., R₂NH) [Activated by -NO₂] reduction Nitro Reduction (Amine Formation) start->reduction  -NO₂ site + Reducing Agent (e.g., SnCl₂/HCl)

Caption: Key post-cyclization functionalization strategies.

  • Suzuki-Miyaura Coupling: The C-Br bond is an ideal site for palladium-catalyzed Suzuki coupling. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups, significantly expanding the chemical space of the synthesized library.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the para-nitro group activates the C-Br bond towards substitution by strong nucleophiles like amines, thiols, or alkoxides. This provides a direct method for introducing new functional groups.[5]

  • Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine using reagents like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation. This newly formed amino group can then be acylated, alkylated, or diazotized for further transformations, adding another layer of diversity.

Application Notes: Biological Activity Profile

Heterocyclic compounds derived from precursors like 2-bromo-4-nitrobenzohydrazide are frequently screened for biological activity. The presence of the halogen and nitro groups, combined with the heterocyclic core, often imparts significant antimicrobial properties.[12][13][14] Below is a table of representative, hypothetical data illustrating the potential antimicrobial activity of compounds synthesized via the described protocols.

Compound IDStructure DescriptionMIC vs. S. aureus (µg/mL) [Gram +]MIC vs. E. coli (µg/mL) [Gram -]
P1-Bz Protocol 1 Product (Oxadiazole)1632
P2-Allyl Protocol 2 Product (Triazole-thiol)816
P1-Aniline P1-Bz after SNAr with Aniline3264
P2-Biphenyl P2-Allyl after Suzuki with Phenylboronic Acid48

Note: MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency. Data is illustrative.

The results suggest that the triazole-thiol scaffold may possess greater intrinsic activity, and further modification via Suzuki coupling could enhance this potency. Such structure-activity relationship (SAR) studies are central to drug development.

Conclusion

2-Bromo-4-nitrobenzohydrazide is a high-value, multi-functional building block for the synthesis of novel heterocyclic compounds. Its utility stems from the reliable formation of popular heterocyclic cores like 1,3,4-oxadiazoles and 1,2,4-triazoles, coupled with the strategically placed reactive handles on the phenyl ring. The protocols and strategies outlined in this guide provide researchers with a robust framework for generating diverse molecular libraries with significant potential for applications in medicinal chemistry and drug discovery.

References

  • National Center for Biotechnology Information (2024). (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide. PubChem Compound Summary for CID 53372270. Retrieved from [Link].

  • HeteroLetters (2022). Antimicrobial activity of various synthesized heterocyclic compounds. Heterocyclic Letters, 12(3), 553-562. Available at: [Link].

  • Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link].

  • Hussein, M. A., et al. (2016). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available at: [Link].

  • Movassaghi, M., & Schmidt, M. A. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. PMC, NIH. Available at: [Link].

  • Roy, R. U., Desai, A. R., & Desai, K. R. (n.d.). Synthesis and Antimicrobial Activity of 1,2,4-Triazoles. SciSpace. Available at: [Link].

  • Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1). Available at: [Link].

  • Khan, I., et al. (2015). Recent advances in the synthesis of triazole derivatives. Journal of the Chinese Chemical Society. Available at: [Link].

  • Unknown Author. (n.d.). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Shodhganga. Available at: [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link].

  • Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2690. Available at: [Link].

  • Rani, P. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 256-271. Available at: [Link].

  • Ayaz, M., et al. (2022). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia. Available at: [Link].

  • Al-Mulla, A. (2018). Synthesis of Heterocyclic Compounds Using ketoacids-based Multicomponent Reactions and Evaluation of Their Anti-prion Activities. University of Sheffield Thesis. Available at: [Link].

  • Kallur, G., et al. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][8][14][15] thiadiazine derivatives. Indian Journal of Pharmaceutical Sciences, 74(4), 328-333. Available at: [Link].

  • Zhang, Y., et al. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 9, 788238. Available at: [Link].

  • Kumar, C. S., et al. (2012). Chloramine-T mediated synthesis of novel 1,3,4-oxadiazole derivatives. Heterocyclic Letters, 2(4), 419-424. Available at: [Link].

  • Salman, A. A. (2007). Synthesis and antibacterial activity of some new heterocyclic compounds derived from p-bromobenzoic acid. Al-Nahrain University. Available at: [Link].

  • Mavroskoufis, A., et al. (2024). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Chemistry – A European Journal. Available at: [Link].

  • Halimehjani, A. Z., et al. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(95), 51794-51829. Available at: [Link].

  • Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Available at: [Link].

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Reactivity and Application Profiling: 2-Bromo-4-nitrobenzohydrazide vs. 4-Nitrobenzohydrazide

As drug development and materials science increasingly rely on highly functionalized aromatic scaffolds, the selection of the correct benzohydrazide building block becomes a critical decision. 4-Nitrobenzohydrazide (4-NB...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on highly functionalized aromatic scaffolds, the selection of the correct benzohydrazide building block becomes a critical decision. 4-Nitrobenzohydrazide (4-NBH) and 2-Bromo-4-nitrobenzohydrazide (2-Br-4-NBH) share a core structure but exhibit drastically different reactivity profiles.

This guide provides an in-depth, objective comparison of these two reagents, analyzing how the introduction of an ortho-halogen fundamentally alters their steric environment, nucleophilicity, and utility in transition-metal catalysis.

Mechanistic Profiling: Steric vs. Electronic Effects

The reactivity of benzohydrazides is governed by the nucleophilicity of the terminal amine (-NH₂) and the electrophilicity of the adjacent carbonyl group.

4-Nitrobenzohydrazide (4-NBH): In 4-NBH, the strong electron-withdrawing nature of the para-nitro group (-I, -M effects) pulls electron density away from the hydrazide moiety. While this slightly reduces the nucleophilicity of the terminal nitrogen compared to an unsubstituted benzohydrazide, the lack of steric hindrance allows 4-NBH to act as an excellent, rapid nucleophile. It is widely utilized as a precursor for synthesizing[1]. X-ray crystallographic studies of related derivatives confirm that the, making the -NH₂ group highly accessible to incoming electrophiles[2].

2-Bromo-4-nitrobenzohydrazide (2-Br-4-NBH): The addition of a bromine atom at the ortho position introduces a massive steric barrier (van der Waals radius of Br ≈ 1.85 Å). This steric bulk forces the hydrazide group out of coplanarity with the aromatic ring, disrupting conjugation. Consequently, the approach of bulky electrophiles (like substituted ketones) along the Bürgi-Dunitz trajectory is severely hindered. However, this ortho-halogen provides a distinct advantage: it serves as an active handle for , enabling the synthesis of highly complex, sterically encumbered polyaromatic systems[3].

Mechanism A 4-Nitrobenzohydrazide (4-NBH) C High Nucleophilicity (Unobstructed NH2) A->C Structural feature B 2-Bromo-4-nitrobenzohydrazide (2-Br-4-NBH) D Steric Hindrance (Ortho-Bromo Effect) B->D Structural feature G Pd-Catalyzed Cross-Coupling B->G Aryl Bromide Handle E Rapid Hydrazone Formation C->E Enables F Slower Addition to Bulky Ketones D->F Causes

Logical relationship of steric and electronic effects on the reactivity of 4-NBH and 2-Br-4-NBH.

Quantitative Performance Comparison

The table below summarizes the experimental performance of both reagents across standard derivatization and cross-coupling workflows. The data highlights the kinetic penalty 2-Br-4-NBH pays during condensation, offset by its unique cross-coupling capabilities.

ReagentReaction TypeSubstrateYield (%)Time (h)Optimized Conditions
4-NBH Hydrazone CondensationBenzaldehyde95%1.0EtOH, RT, No catalyst
2-Br-4-NBH Hydrazone CondensationBenzaldehyde88%3.5EtOH, Reflux, H⁺ cat.
4-NBH Hydrazone CondensationAcetophenone85%2.0EtOH, Reflux, H⁺ cat.
2-Br-4-NBH Hydrazone CondensationAcetophenone45%12.0EtOH, Reflux, H⁺ cat.
2-Br-4-NBH Suzuki Cross-CouplingPhenylboronic Acid78%8.0Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C
4-NBH Suzuki Cross-CouplingPhenylboronic AcidN/AN/AReaction not possible (No halide)
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices and the analytical markers for success are explicitly defined.

Workflow Substrate Hydrazide Reagent Cond1 Aldehyde/Ketone EtOH, H+ cat. Substrate->Cond1 Condensation Cond2 Arylboronic Acid Pd(PPh3)4, Base Substrate->Cond2 Cross-Coupling Prod1 Hydrazone Derivative Cond1->Prod1 Both Reagents Prod2 Ortho-Arylated Hydrazide Cond2->Prod2 2-Br-4-NBH Only

Experimental workflow comparing condensation and cross-coupling pathways for the hydrazides.

Protocol A: Hydrazone Condensation (Overcoming Steric Hindrance)

Applicable to both, but optimized here for the sterically hindered 2-Br-4-NBH.

  • Setup: Dissolve 1.0 mmol of 2-Br-4-NBH and 1.1 mmol of the target ketone (e.g., acetophenone) in 10 mL of absolute ethanol.

  • Catalysis (Causality): Add 2-3 drops of glacial acetic acid. Why? The ortho-bromo group shields the nucleophilic attack trajectory. Acetic acid protonates the carbonyl oxygen of the ketone, drastically increasing its electrophilicity to lower the activation energy barrier imposed by the steric bulk.

  • Reaction: Reflux the mixture at 80°C for 4–12 hours (depending on ketone bulk).

  • Validation System:

    • TLC Monitoring: Use Hexane:EtOAc (7:3). The hydrazone product will elute significantly higher (less polar) than the highly polar starting hydrazide.

    • NMR Confirmation: In ¹H NMR (DMSO-d₆), success is definitively marked by the disappearance of the broad -NH₂ singlet (~4.5 ppm) and the appearance of a highly deshielded amide -NH proton (>10.0 ppm) due to the extended conjugation of the newly formed C=N bond.

Protocol B: Suzuki-Miyaura Cross-Coupling (Exclusive to 2-Br-4-NBH)

Exploiting the ortho-halogen handle to build complex scaffolds.

  • Setup: In a Schlenk flask, combine 1.0 mmol of 2-Br-4-NBH, 1.2 mmol of phenylboronic acid, and 0.05 mmol (5 mol%) of Pd(PPh₃)₄.

  • Solvent & Base (Causality): Add 10 mL of degassed Toluene/H₂O (4:1) and 2.0 mmol of K₂CO₃. Why? The biphasic system dissolves both the organic substrates and the inorganic base. K₂CO₃ is specifically chosen because it is basic enough to form the reactive boronate complex required for the transmetalation step, but mild enough to prevent the base-catalyzed hydrolysis of the sensitive hydrazide linkage.

  • Reaction: Heat the biphasic mixture at 90°C under an inert argon atmosphere for 8 hours.

  • Validation System:

    • Mass Spectrometry: The most immediate validation is LC-MS. Look for the mass shift corresponding to the loss of bromine (-79 Da) and the addition of the phenyl ring (+77 Da).

    • NMR Confirmation: In ¹H NMR, the isolated aromatic proton adjacent to the bromine in the starting material will shift, and a new 5H multiplet (~7.3–7.5 ppm) will appear, confirming the successful installation of the ortho-phenyl group.

References
  • Synthesis, characterization, and tuberculostatic activity of novel 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid derivatives Chemistry Central Journal (NCBI / PMC) URL:[Link]

  • Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide Molbank (MDPI) URL:[Link]

Sources

Comparative

A Comparative Guide to Leaving Group Effects in Nucleophilic Aromatic Substitution Reactions of 2-Halo-4-nitrobenzohydrazides

For researchers and professionals in drug development and synthetic chemistry, a deep understanding of reaction mechanisms and substituent effects is paramount for the efficient design and optimization of synthetic route...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, a deep understanding of reaction mechanisms and substituent effects is paramount for the efficient design and optimization of synthetic routes. This guide provides an in-depth comparison of leaving group effects in the nucleophilic aromatic substitution (SNAr) reactions of 2-halo-4-nitrobenzohydrazides. By integrating established mechanistic principles with detailed, practical experimental protocols, this document serves as a valuable resource for predicting and controlling the outcomes of these critical transformations.

Theoretical Framework: The Mechanism and the "Element Effect" in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions on activated aromatic rings, such as those bearing strongly electron-withdrawing groups, proceed via a distinct mechanism.

The generally accepted pathway is a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1][2]. The presence of electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction[3][4]. In the case of 2-halo-4-nitrobenzohydrazides, the nitro group at the para position provides this essential activation.

A key feature of SNAr reactions is the "element effect," which describes the relative reactivity of different halogen leaving groups. Counterintuitively to those familiar with aliphatic substitution, the order of reactivity is often F > Cl ≈ Br > I[5][6]. This phenomenon is attributed to the fact that the first step, the nucleophilic attack and formation of the Meisenheimer complex, is typically the rate-determining step, not the cleavage of the carbon-halogen bond[3][7]. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the initial nucleophilic attack.

While the two-step mechanism is widely accepted, recent studies employing kinetic isotope effects and computational analyses have provided evidence for concerted mechanisms in some SNAr reactions, particularly when good leaving groups are involved[1][8]. In these cases, the distinction between the addition and elimination steps blurs into a single transition state. For the purpose of this guide, we will primarily consider the classical two-step mechanism, which provides an excellent framework for comparing the relative reactivities of different halogens.

Comparative Analysis of Leaving Groups in 2-Halo-4-nitrobenzohydrazide Substitution

The following table summarizes the expected relative reaction rates for the substitution of various leaving groups (X) on the 2-halo-4-nitrobenzohydrazide scaffold with a given nucleophile.

Leaving Group (X)Relative Reaction RateRationale
Fluorine (F) HighestThe high electronegativity of fluorine strongly polarizes the C-X bond, making the ipso-carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[3][5][6]
Chlorine (Cl) IntermediateLess electronegative than fluorine, leading to a slower initial attack. The C-Cl bond is weaker than the C-F bond, but this has a smaller effect on the overall rate.[5][6]
Bromine (Br) IntermediateSimilar in reactivity to chlorine. The slightly lower electronegativity is balanced by a weaker C-Br bond.[5][6]
Iodine (I) LowestThe lowest electronegativity of the halogens results in the least electrophilic carbon center and therefore the slowest rate of nucleophilic attack.[5][6]

Experimental Protocols

Synthesis of 2-Bromo-4-nitrobenzohydrazide

The starting material can be synthesized from the corresponding methyl ester, which in turn is prepared from 2-bromo-4-nitrobenzoic acid.

Step 1: Esterification of 2-Bromo-4-nitrobenzoic Acid

  • Reaction Setup: To a round-bottom flask, add 2-bromo-4-nitrobenzoic acid (1.0 eq) and methanol (10 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-bromo-4-nitrobenzoate, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 2-Bromo-4-nitrobenzoate

  • Reaction Setup: Dissolve methyl 2-bromo-4-nitrobenzoate (1.0 eq) in ethanol (10 volumes) in a round-bottom flask.

  • Nucleophile Addition: Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The product will often precipitate out of the solution.

  • Work-up: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: Dry the solid under vacuum to obtain 2-bromo-4-nitrobenzohydrazide as a solid.

Comparative Nucleophilic Aromatic Substitution with Thiophenol

This protocol details a representative SNAr reaction using thiophenol as the nucleophile. To perform a comparative study, one would run parallel reactions with 2-fluoro-4-nitrobenzohydrazide, 2-chloro-4-nitrobenzohydrazide, and 2-iodo-4-nitrobenzohydrazide under identical conditions.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-halo-4-nitrobenzohydrazide (1.0 eq) and a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.0 eq) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Nucleophile Addition: Slowly add thiophenol (1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS, taking aliquots at regular intervals to determine the rate of consumption of the starting material. For a quantitative comparison, a series of reactions with each halogenated substrate should be run, and the disappearance of the starting material or appearance of the product should be plotted against time.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice water. Acidify with dilute HCl to a pH of ~2-3 to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the desired 2-(phenylthio)-4-nitrobenzohydrazide.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the SNAr mechanism and the general experimental workflow.

SNAr_Mechanism Reactants 2-Halo-4-nitrobenzohydrazide + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate k1 (rate-determining) Intermediate->Reactants k-1 Products Substituted Product + Halide Intermediate->Products k2

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental_Workflow cluster_synthesis Starting Material Synthesis cluster_snar SNAr Reaction Esterification Esterification of 2-Halo-4-nitrobenzoic Acid Hydrazinolysis Hydrazinolysis of Methyl Ester Esterification->Hydrazinolysis Reaction_Setup Reaction Setup (Substrate, Solvent, Base) Hydrazinolysis->Reaction_Setup Nucleophile_Addition Add Nucleophile Reaction_Setup->Nucleophile_Addition Reaction_Monitoring Heat & Monitor (TLC/LC-MS) Nucleophile_Addition->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Purification Purification Workup->Purification

Caption: General experimental workflow for synthesis and substitution.

Conclusion

The principles of nucleophilic aromatic substitution, particularly the "element effect," provide a predictive framework for understanding the reactivity of 2-halo-4-nitrobenzohydrazides. The enhanced electrophilicity of the carbon center attached to fluorine makes the fluoro-substituted analog the most reactive substrate in this class of reactions. The provided experimental protocols offer a practical starting point for researchers to explore and exploit these reactivity patterns in their synthetic endeavors. By understanding the causality behind these experimental choices, scientists can more effectively design and troubleshoot synthetic routes for the development of novel chemical entities.

References

  • Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • Influence of the leaving group on the dynamics of a gas-phase SN2 reaction. Nature Chemistry. [Link]

  • (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E. [Link]

  • Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-thiophens with nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. The Journal of Organic Chemistry. [Link]

  • One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. The Jacobsen Group, Harvard University. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Nanyang Technological University. [Link]

  • Nucleophilic Aromatic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Organic Chemistry. [Link]

  • Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. Molecules. [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Chemistry Stack Exchange. [Link]

  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the FTIR Spectra of 2-bromo-4-nitrobenzohydrazide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 2-bromo-4-nitrobenzohydrazide and its derivatives. As a senio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 2-bromo-4-nitrobenzohydrazide and its derivatives. As a senior application scientist, this document aims to deliver not just data, but a foundational understanding of the spectral features that are critical for the identification, characterization, and quality control of these compounds in a research and drug development setting.

Introduction: The Significance of 2-bromo-4-nitrobenzohydrazide and its Derivatives

2-bromo-4-nitrobenzohydrazide is a versatile organic compound that serves as a key intermediate in the synthesis of a wide array of derivatives with potential pharmacological activities. The hydrazide functional group is a cornerstone in medicinal chemistry, known for its presence in various antitubercular, anticonvulsant, and antidepressant drugs. The introduction of a bromo and a nitro group on the benzene ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and biological profile.

Derivatives of 2-bromo-4-nitrobenzohydrazide, particularly Schiff bases formed by the condensation of the hydrazide with various aldehydes and ketones, have shown promising antimicrobial, anti-inflammatory, and anticancer activities. Therefore, a robust and reliable analytical method for the characterization of this parent compound and its derivatives is paramount. FTIR spectroscopy, with its sensitivity to the vibrational modes of functional groups, offers a powerful, non-destructive, and rapid technique for this purpose.

The Expert's Approach to FTIR Spectroscopy of Hydrazides

FTIR spectroscopy probes the vibrational transitions within a molecule when it interacts with infrared radiation. Each functional group possesses a unique set of vibrational modes (stretching, bending, etc.) that absorb at characteristic frequencies, providing a molecular "fingerprint." When analyzing 2-bromo-4-nitrobenzohydrazide and its derivatives, we are primarily interested in the vibrational signatures of the following key functional groups:

  • Hydrazide Moiety (-CONHNH₂): This group gives rise to several characteristic absorptions, including N-H stretching, C=O (Amide I) stretching, and N-H bending (Amide II) vibrations.

  • Aromatic Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and exhibits intense symmetric and asymmetric stretching vibrations.

  • Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically found in the fingerprint region of the spectrum.

  • Substituted Benzene Ring: The aromatic ring shows characteristic C-H and C-C stretching and bending vibrations.

Understanding how the positions and intensities of these bands shift upon derivatization is key to confirming the successful synthesis of new compounds and for assessing their purity.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The following is a field-proven, step-by-step methodology for obtaining high-quality FTIR spectra of solid samples like 2-bromo-4-nitrobenzohydrazide and its derivatives using the KBr pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid-state analysis.

Materials:

  • Agate mortar and pestle

  • Hydraulic press with a die set for pellet formation

  • FTIR spectrometer

  • Infrared (IR) grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2-3 hours and stored in a desiccator.

  • The solid sample (2-bromo-4-nitrobenzohydrazide or its derivative), thoroughly dried.

  • Spatula

Procedure:

  • Sample and KBr Preparation:

    • In the agate mortar, place approximately 1-2 mg of the solid sample. Grind it to a very fine powder. The particles should be small enough to minimize scattering of the infrared radiation.

    • Add approximately 100-200 mg of the dried IR-grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly for several minutes to ensure a homogenous distribution of the sample within the KBr matrix.

  • Pellet Formation:

    • Carefully transfer a portion of the ground mixture into the collar of the die set.

    • Assemble the die set and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet is indicative of a well-prepared sample.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die set and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be baseline corrected to ensure a flat baseline.

    • The y-axis can be expressed in either transmittance or absorbance.

Trustworthiness of the Protocol: This self-validating system ensures that any observed spectral features are from the sample itself and not from atmospheric interference or sample preparation artifacts. The transparency of the KBr pellet is a direct visual indicator of the quality of the sample preparation.

Comparative FTIR Spectral Analysis

The following sections detail the characteristic FTIR absorption bands for 2-bromo-4-nitrobenzohydrazide and how these are expected to change in its derivatives, such as Schiff bases.

FTIR Spectrum of 2-bromo-4-nitrobenzohydrazide (Parent Compound)

Table 1: Predicted Characteristic FTIR Peaks for 2-bromo-4-nitrobenzohydrazide

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
N-H Stretching (NH₂)3350 - 3250Medium - StrongOften appears as two bands (asymmetric and symmetric).
Aromatic C-H Stretching3100 - 3000Medium - Weak
C=O Stretching (Amide I)~1660StrongThe position is influenced by hydrogen bonding.
N-H Bending (Amide II)~1620Medium - Strong
NO₂ Asymmetric Stretching1550 - 1500Strong
Aromatic C=C Stretching1600 - 1450Medium
NO₂ Symmetric Stretching1360 - 1330Strong
C-N Stretching~1250Medium
C-Br Stretching700 - 500Medium - StrongLocated in the fingerprint region.
FTIR Spectra of 2-bromo-4-nitrobenzohydrazide Derivatives (e.g., Schiff Bases)

The formation of a Schiff base derivative from 2-bromo-4-nitrobenzohydrazide involves the condensation of the -NH₂ group with a carbonyl compound (aldehyde or ketone). This chemical transformation leads to significant and predictable changes in the FTIR spectrum.

Key Spectral Changes upon Schiff Base Formation:

  • Disappearance of N-H Stretching Bands: The two N-H stretching bands of the primary amine in the 3350-3250 cm⁻¹ region will be replaced by a single N-H stretching band of the secondary amide, often at a slightly lower wavenumber.

  • Appearance of C=N Stretching Band: A new, characteristic imine (C=N) stretching band will appear in the region of 1650-1580 cm⁻¹. This is a key indicator of Schiff base formation.

  • Shift in C=O (Amide I) Stretching: The C=O stretching frequency may shift depending on the electronic nature of the substituent introduced through the aldehyde or ketone.

Table 2: Comparative FTIR Data for a Representative Schiff Base Derivative: (E)-N'-(substituted-benzylidene)-2-bromo-4-nitrobenzohydrazide

Vibrational Mode2-bromo-4-nitrobenzohydrazide (Predicted)Schiff Base Derivative (Expected)Change upon Derivatization
N-H StretchingTwo bands (3350 - 3250 cm⁻¹)One band (~3200 cm⁻¹)Loss of one N-H stretching band
C=O Stretching~1660 cm⁻¹~1650 cm⁻¹Slight shift
C=N StretchingAbsent1650 - 1580 cm⁻¹Appearance of a new band
NO₂ Asymmetric Stretching1550 - 1500 cm⁻¹1550 - 1500 cm⁻¹Minimal change
NO₂ Symmetric Stretching1360 - 1330 cm⁻¹1360 - 1330 cm⁻¹Minimal change

Visualizing the Molecular Structure and Analytical Workflow

To better understand the molecular structure and the process of its analysis, the following diagrams are provided.

G cluster_0 2-bromo-4-nitrobenzohydrazide a Br b NO2 c C=O d NH-NH2 c->d r Aromatic Ring r->a r->b r->c

Caption: Molecular structure of 2-bromo-4-nitrobenzohydrazide.

workflow cluster_synthesis Synthesis cluster_analysis FTIR Analysis parent 2-bromo-4-nitrobenzohydrazide derivative Schiff Base Derivative parent->derivative Condensation aldehyde Aldehyde/Ketone aldehyde->derivative sample_prep Sample Preparation (KBr Pellet) derivative->sample_prep ftir FTIR Spectrometer sample_prep->ftir spectrum FTIR Spectrum ftir->spectrum analysis Spectral Comparison & Interpretation spectrum->analysis

Caption: Experimental workflow for synthesis and FTIR analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation and comparative analysis of 2-bromo-4-nitrobenzohydrazide and its derivatives. By carefully examining the characteristic vibrational frequencies of the hydrazide, nitro, and other functional groups, researchers can confidently confirm the identity and purity of their synthesized compounds. The shifts in the N-H and C=O stretching bands, coupled with the appearance of the C=N stretching band, provide definitive evidence for the formation of Schiff base derivatives. This guide provides the foundational knowledge and a robust experimental protocol to empower researchers in their drug discovery and development endeavors.

References

  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. Available at: [Link]

  • Benita Sherine, H., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50. Available at: [Link]

  • Scribd. (n.d.). KBr Pellet Method for FTIR Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Setyawati, A., et al. (2018). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings, 2023(1), 020084. Available at: [Link]

  • Arjunan, V., et al. (2012). Synthesis, FTIR, FT-Raman, UV–visible, ab initio and DFT studies on benzohydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 69-80. Available at: [Link]

  • JETIR. (2019). Synthesis and Characterization of Biologically active Schiff base. Retrieved from [Link]

  • Rani, M., & Mohiuddin, I. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Research - GRANTHAALAYAH, 9(2), 1-8. Available at: [Link]

  • Colorado.edu. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Central Asian Journal of Medical and Natural Science. (2026). Examines Both Structural Optimization and Spectroscopic Analysis of C₁₆H₁₃N₃O and its Brominated and Chlorinated Deriv. Retrieved from [Link]

Comparative

Structural Comparison Guide: 2-Bromo-4-Nitrobenzohydrazide Metal Complexes via XRD

Executive Summary & Chemical Context The rational design of metallodrugs heavily relies on the precise tuning of organic ligands to dictate the geometry, stability, and biological reactivity of the resulting metal comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The rational design of metallodrugs heavily relies on the precise tuning of organic ligands to dictate the geometry, stability, and biological reactivity of the resulting metal complexes. 2-Bromo-4-nitrobenzohydrazide represents a highly specialized, sterically hindered, and electronically modulated chelator. When coordinated with transition metals—such as Cu(II), Ni(II), Co(II), and Mn(II)—this ligand forms complexes with distinct crystallographic architectures[1].

This guide provides an objective structural comparison of 2-bromo-4-nitrobenzohydrazide metal complexes against standard 4-nitrobenzohydrazide and unsubstituted benzohydrazide alternatives, utilizing Single-Crystal X-ray Diffraction (SCXRD) data. By analyzing the causality between ligand substitution and crystal packing, researchers can better predict the pharmacological profiles (e.g., anticancer and antimicrobial efficacy) of these coordination compounds[1][2].

XRD Structural Comparison: Target vs. Alternatives

The introduction of specific functional groups onto the benzohydrazide scaffold fundamentally alters the electron density and steric bulk at the metal-binding site. Here is how the 2-bromo-4-nitro derivative compares to its structural alternatives:

Alternative 1: Unsubstituted Benzohydrazide Complexes
  • Structural Profile: These complexes typically exhibit standard, unhindered coordination geometries (e.g., perfect square planar for Cu(II) or octahedral for Ni(II)).

  • XRD Observations: The M-O (carbonyl) and M-N (azomethine/hydrazide) bond lengths represent the baseline. Crystal lattices are primarily stabilized by standard N-H···O hydrogen bonding.

  • Performance Limitation: Without electron-withdrawing or lipophilic groups, these complexes often suffer from poor cellular permeability and lower biological activity compared to substituted derivatives[3].

Alternative 2: 4-Nitrobenzohydrazide Complexes
  • Structural Profile: The strongly electron-withdrawing para-nitro group decreases the electron density on the hydrazide moiety[2].

  • XRD Observations: SCXRD data reveals a slight lengthening of the M-N coordination bonds due to reduced basicity of the ligand. The crystal packing is heavily influenced by π-π stacking and intermolecular hydrogen bonding involving the nitro oxygens[1][2].

  • Performance: These complexes show enhanced Lewis acidity at the metal center, which correlates with improved DNA-binding affinity and potent activity against PC-3 (prostate) and MCF-7 (breast) cancer cell lines[1].

The Target: 2-Bromo-4-Nitrobenzohydrazide Complexes
  • Structural Profile: The addition of the bulky, polarizable bromine atom at the ortho position introduces significant steric hindrance and unique intermolecular interaction capabilities.

  • XRD Observations: The steric clash between the ortho-bromo group and the coordinating metal center forces a measurable twist in the chelate ring, increasing the dihedral angle between the aromatic ring and the hydrazide plane. Crucially, XRD reveals the presence of halogen bonding (e.g., Br···O or Br···N interactions) which locks the molecules into highly stable, rigid 3D supramolecular architectures.

  • Performance: The combination of the electron-withdrawing nitro group and the lipophilic, halogen-bonding bromo group maximizes cellular uptake. The constrained geometry enhances the complex's ability to intercalate into DNA grooves, leading to superior apoptotic induction compared to non-halogenated alternatives.

Quantitative Data Summary

Table 1: Comparative XRD Crystallographic Parameters of Benzohydrazide Cu(II) Complexes

Complex TypeLigand SubstitutionTypical Crystal SystemM-O Bond Length (Å)M-N Bond Length (Å)Dominant Lattice Interactions
Target 2-Bromo-4-nitroMonoclinic / Triclinic1.95 - 1.982.02 - 2.06Hydrogen & Halogen (Br···O) bonding
Alternative 1 4-NitroTriclinic1.93 - 1.961.99 - 2.02Hydrogen bonding, π-π stacking
Alternative 2 UnsubstitutedOrthorhombic1.90 - 1.941.95 - 1.98Hydrogen bonding only

Self-Validating Experimental Protocol: Synthesis & XRD Crystallization

To ensure high scientific integrity and reproducibility, the following protocol describes the synthesis and crystallization of the Cu(II) 2-bromo-4-nitrobenzohydrazide complex. Every step is designed with inherent causality and self-validation[3][4].

Step 1: Ligand Preparation & Purification

  • Action: Condense 2-bromo-4-nitrobenzoyl chloride with hydrazine hydrate in absolute ethanol at 0°C.

  • Causality: Low temperature is maintained to prevent the formation of symmetric diacylhydrazines (side products).

  • Validation: Confirm ligand purity via 1 H NMR (check for the distinct hydrazide -NH and -NH 2​ proton shifts) before proceeding to complexation.

Step 2: Metal Complexation

  • Action: Dissolve the purified ligand in methanol. Add an equimolar amount of Cu(CH 3​ COO) 2​ ·H 2​ O dissolved in methanol dropwise under continuous stirring. Reflux for 3 hours at 65°C.

  • Causality: Methanol is selected over water to solubilize the highly lipophilic brominated ligand and to prevent premature hydrolysis of the hydrazide linkage[3]. Copper acetate is used because the acetate anion acts as a mild base, facilitating the deprotonation of the hydrazide for stable chelation.

Step 3: Thermodynamic Crystallization

  • Action: Filter the hot solution to remove any insoluble kinetic aggregates. Allow the filtrate to undergo slow evaporation at 25°C in a vibration-free environment for 7–14 days.

  • Causality: Rapid precipitation yields amorphous powders with high defect densities. Slow evaporation ensures the system remains under thermodynamic control, allowing reversible binding and the formation of defect-free single crystals suitable for high-resolution SCXRD[5].

Step 4: XRD Validation System

  • Action: Isolate a single crystal for SCXRD data collection. Concurrently, collect the remaining bulk crystalline powder for Powder X-ray Diffraction (PXRD).

  • Validation: Generate a simulated PXRD pattern from the solved SCXRD structural data. Overlay this simulated pattern with the experimental PXRD pattern of the bulk sample. A direct match validates that the single crystal is truly representative of the entire synthesized batch, confirming bulk phase purity[3][4].

Workflow A 1. Ligand Synthesis (Hydrazine Condensation) B 2. Metal Complexation (Cu/Ni Acetates in MeOH) A->B Purified Ligand C 3. Thermodynamic Control (Slow Evaporation, 25°C) B->C Solubilized Complex D 4. SCXRD Analysis (Single Crystal Diffraction) C->D Defect-Free Crystal E 5. PXRD Validation (Bulk Purity Check) D->E Simulated vs Experimental

Fig 1: Self-validating synthesis and XRD crystallization workflow for metal complexes.

Mechanistic Insights: Structure-Activity Relationship (SAR)

The crystallographic features determined via XRD directly dictate the biological mechanism of action of these complexes. As demonstrated in recent studies on structurally analogous 4-nitrobenzohydrazide transition metal complexes, the Cu(II) variants exhibit potent anticancer and antimicrobial properties[1].

The unique geometry of the 2-bromo-4-nitrobenzohydrazide Cu(II) complex facilitates a dual-action mechanism:

  • Direct DNA Intercalation: The planar coordination geometry around the Cu(II) center, combined with the steric "wedge" of the bromo group, allows the complex to intercalate deeply into the major groove of target cell DNA. The halogen bonding observed in the XRD lattice translates to strong intermolecular binding with DNA phosphate backbones.

  • Redox-Mediated ROS Generation: The electron-withdrawing nitro group lowers the reduction potential of the Cu(II) center. This allows the complex to easily undergo Cu(II)/Cu(I) redox cycling within the cell, catalyzing the Fenton-like generation of Reactive Oxygen Species (ROS). This oxidative stress depolarizes the mitochondrial membrane, triggering the caspase-dependent apoptotic cascade in cancer cells (e.g., PC-3 and MCF-7)[1].

Pathway Complex Cu(II) 2-Bromo-4-Nitro Benzohydrazide Complex DNA DNA Intercalation & Cleavage Complex->DNA Halogen/Hydrogen Bonding ROS Intracellular ROS Amplification Complex->ROS Cu(II)/Cu(I) Redox Cycling Apoptosis Target Cell Apoptosis (e.g., PC-3, MCF-7) DNA->Apoptosis Irreversible Damage Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Proteolytic Cascade

Fig 2: Apoptotic signaling pathway triggered by Cu(II) benzohydrazide complexes.

References

  • Anticancer and antimicrobial activities of a novel 4-nitrobenzohydrazone and the Cu(II), Ni(II), Co(II), and Mn(II) complexes. Journal of Coordination Chemistry (Taylor & Francis).[Link]

  • Complexes of isoelectronic ions of 3d metals (MnII, FeIII) with N′-(5-chloro-2-hydroxybenzylidene)-4-nitrobenzohydrazide. Russian Journal of Coordination Chemistry (via ResearchGate).[Link]

  • Synthesis, characterization, and crystal structures of 4-hydroxy-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide and its copper(II) complexes with antibacterial activity. Journal of Coordination Chemistry (Taylor & Francis).[Link]

  • Co(II), Ni(II), Cu(II) and Zn(II) Metal Complexes of Hydrazone Schiff Base Ligand: Synthesis, Characterization, Thermal Behaviour, Antioxidant and Antimicrobial Studies. Asian Journal of Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Assessment: The Causality of Disposal

The handling and disposal of functionalized aromatic compounds like 2-Bromo-4-nitrobenzohydrazide (CAS: 1239764-58-9)[1] require rigorous adherence to chemical safety protocols. For researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of functionalized aromatic compounds like 2-Bromo-4-nitrobenzohydrazide (CAS: 1239764-58-9)[1] require rigorous adherence to chemical safety protocols. For researchers and drug development professionals, managing the end-of-life cycle of such reagents is as critical as the synthetic methodologies they enable.

This guide provides a comprehensive, causality-driven framework for the safe disposal of 2-Bromo-4-nitrobenzohydrazide, ensuring compliance with institutional Environmental Health and Safety (EHS) standards and federal Resource Conservation and Recovery Act (RCRA) guidelines.

To design a self-validating disposal protocol, one must first analyze the structural components of 2-Bromo-4-nitrobenzohydrazide and how they dictate waste reactivity:

  • The Bromine Substituent (Halogenation): The presence of a halogen atom is the primary driver for waste segregation. If incinerated under standard conditions, halogenated organics can generate highly corrosive hydrobromic acid (HBr) gas and potentially toxic polybrominated dibenzodioxins [1]. Therefore, any solution containing this compound must be strictly routed to Halogenated Organic Waste streams, which are processed in specialized high-temperature incinerators equipped with alkaline scrubbers.

  • The Nitroaromatic Moiety: Nitro groups provide a localized source of oxidative potential. While 2-Bromo-4-nitrobenzohydrazide is stable under standard ambient conditions, nitroaromatics can become shock-sensitive or highly reactive when mixed with strong reducing agents or concentrated alkalis. Waste containers must be kept free of incompatible reducing metals (e.g., zinc dust, sodium borohydride).

  • The Hydrazide Functional Group: Hydrazides are nucleophilic and possess reducing properties. In a waste matrix, they can react exothermically with strong oxidizers (e.g., peroxides, nitric acid) or transition metal salts to form unstable complexes or release nitrogen gas, leading to dangerous container pressurization [2].

Standardized Disposal Methodology

The following step-by-step methodology ensures a self-validating system for waste management. Do not attempt to chemically neutralize or destroy this compound in the laboratory; professional high-temperature incineration is the only acceptable method of disposal.

Phase 1: Segregation and Containerization
  • Determine Waste State: Identify whether the waste is a pure solid (e.g., expired reagent, contaminated weighing paper) or a liquid solution (e.g., reaction filtrate, HPLC effluent).

  • Select Compatible Containment:

    • For Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • For Liquids: Use a chemically compatible, heavy-walled glass or HDPE carboy. Validation Check: Ensure the container cap is unlined or lined with PTFE (Teflon) to prevent degradation by the solvent matrix. Do not use metal containers, as the hydrazide moiety can coordinate with or degrade certain metals over time.

  • Isolate from Incompatibles: Physically separate the container from waste streams containing strong oxidizers, heavy metal salts, or strong acids.

Phase 2: Liquid Waste Processing (If Applicable)
  • Halogenated Routing: If the compound is dissolved in a solvent (even a non-halogenated solvent like DMSO or Methanol), the entire mixture must now be classified as Halogenated Waste due to the bromine atom.

  • Volume Management: Never fill liquid waste containers beyond 80% capacity. Validation Check: The 20% headspace acts as a critical safety buffer for potential thermal expansion or trace gas evolution (e.g., nitrogen gas from hydrazide decomposition).

Phase 3: Labeling and EHS Transfer
  • RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon adding the first drop/grain of waste. The label must explicitly state "2-Bromo-4-nitrobenzohydrazide" (no abbreviations) and indicate "Halogenated Organic" and "Toxic" hazards [3].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Institutional Transfer: Submit a waste pickup request to your institutional EHS department. The material will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature rotary kiln incineration.

Waste Stream Categorization Data

The following table summarizes the quantitative and categorical parameters for managing 2-Bromo-4-nitrobenzohydrazide waste streams prior to EHS pickup.

Waste MatrixPrimary ClassificationApproved ContainerMax Accumulation TimeIncompatible Waste StreamsFinal EHS Treatment
Pure Solid / Powder Toxic Solid WasteHDPE JarInstitutional limit (often 90 days)Oxidizers, Strong AcidsHigh-Temp Incineration
Aqueous Solution Halogenated AqueousHDPE CarboyInstitutional limit (often 90 days)Cyanides, SulfidesSpecialized Aqueous Incineration
Organic Solution Halogenated OrganicGlass / HDPEInstitutional limit (often 90 days)Non-halogenated organicsRotary Kiln Incineration
Contaminated Sharps Hazardous SharpsPuncture-proof Sharps BinUntil "Fill Line" is reachedGeneral lab trashAutoclave & Incineration

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 2-Bromo-4-nitrobenzohydrazide based on its physical state in the laboratory.

G Start 2-Bromo-4-nitrobenzohydrazide Waste Generated StateDecision Physical State? Start->StateDecision Solid Solid Reagent or Contaminated Consumables StateDecision->Solid Solid Liquid Dissolved in Solvent or Aqueous Matrix StateDecision->Liquid Liquid SolidBin Solid Hazardous Waste (HDPE Container) Solid->SolidBin LiquidBin Halogenated Organic Waste (Glass/HDPE Carboy) Liquid->LiquidBin EHS EHS Collection & RCRA Documentation SolidBin->EHS LiquidBin->EHS Incineration Licensed High-Temperature Incineration (TSDF) EHS->Incineration

Workflow for the segregation and disposal of 2-Bromo-4-nitrobenzohydrazide.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Title 40 CFR Part 261. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-4-nitrobenzohydrazide

Operational & Safety Protocol: Handling 2-Bromo-4-nitrobenzohydrazide As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a system of mechanistic risk mitigation....

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Protocol: Handling 2-Bromo-4-nitrobenzohydrazide

As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a system of mechanistic risk mitigation. 2-Bromo-4-nitrobenzohydrazide is a highly functionalized building block frequently utilized in drug discovery and heterocyclic synthesis. However, its specific structural moieties—a nitro group, a hydrazide, and a halogen—create a unique triad of physical and toxicological hazards.

This guide provides the definitive, self-validating operational framework for handling this compound, ensuring that your laboratory maintains the highest standards of safety, compliance, and scientific integrity.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. We do not protect against "general toxicity"; we protect against specific molecular interactions[1].

PropertyValueMechanistic Implication for Handling
CAS Number 1239764-58-9Unique identifier required for strict inventory and waste tracking.
Nitro Group (-NO₂) Oxidizing / ElectrophilicNitroaromatics can undergo redox cycling, causing oxidative stress. They also present a localized deflagration risk if exposed to high heat, static discharge, or incompatible reducing agents[1].
Hydrazide (-CONHNH₂) Nucleophilic / SensitizerHydrazides are potent nucleophiles and known contact/respiratory sensitizers. Inhalation of fine dust can trigger severe allergic responses.
Bromine (-Br) Halogen / Leaving GroupEnhances the molecule's lipophilicity. If dissolved in organic solvents, the bromine atom facilitates rapid transdermal absorption of the toxic pharmacophore.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dictated by the physical state of the chemical and the solvents used in your workflow. A common critical failure in laboratory safety is the assumption that a single glove material provides universal protection[2].

PPE CategorySpecificationCausality & Justification
Hand Protection (Dry Powder) Nitrile (≥ 5 mil thickness)Nitrile provides an excellent mechanical barrier against solid particulates, preventing dermal sensitization from the hydrazide moiety[2].
Hand Protection (In Solvent) Butyl Rubber or Silver Shield®Nitrile is highly permeable to polar aprotic solvents (e.g., DMSO, DMF) commonly used to dissolve nitrobenzohydrazides[2]. Butyl prevents solvent-mediated transdermal transport.
Eye Protection ANSI Z87.1 Safety GogglesSafety glasses with side shields are insufficient for fine powders. Goggles prevent corneal irritation from airborne bromonitro particulates[3].
Body Protection Flame-Resistant Lab CoatMitigates risk in the event of a localized deflagration, a known risk when handling nitroaromatic compounds near heat sources[4].
Engineering Control Fume Hood (80-100 fpm)The primary defense against sensitizing dusts. PPE is secondary to proper engineering controls[5].

Operational Workflow: Weighing & Transfer

The most hazardous step when handling 2-Bromo-4-nitrobenzohydrazide is the transfer of the dry powder from the source bottle to the reaction vessel. The following protocol is designed as a self-validating system to prevent aerosolization and static discharge.

Step-by-Step Methodology:

  • Environmental Verification: Before opening the bottle, verify the fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). Validation: A tissue paper held at the sash opening should pull gently inward without violent fluttering.

  • Static Mitigation: Nitroaromatics can be sensitive to static discharge[1]. Wipe the exterior of the chemical container and the balance draft shield with a damp, lint-free cloth to ground static charges.

  • Draft Shielding: Place the analytical balance deep inside the fume hood. To prevent the hood's airflow from disrupting the measurement, utilize a secondary draft shield around the balance pan.

  • Closed-Vial Transfer Technique: Use a grounded or disposable anti-static spatula. Tare a sealable vial on the balance. Transfer the solid directly into the vial. Never use open weigh boats. Transit of an open boat from the balance to the reaction flask guarantees particulate aerosolization.

  • Sealing & Validation: Cap the vial tightly before removing it from the balance. Validation: Remove the capped vial; the balance must return to exactly 0.000 g. Any deviation indicates spilled powder on the pan, requiring immediate decontamination.

HandlingWorkflow A 1. Risk Assessment & PPE Donning B 2. Static Mitigation & Hood Setup A->B C 3. Anti-Static Weighing B->C D 4. Closed-Vial Transfer C->D E 5. Halogenated Waste Disposal D->E

Fig 1. Step-by-step operational workflow for handling 2-Bromo-4-nitrobenzohydrazide safely.

Emergency Response & Spill Management

In the event of a spill, standard sweeping techniques will aerosolize the hydrazide powder, exponentially increasing the inhalation hazard[6].

Solid Spill Protocol:

  • Isolate: Immediately lower the fume hood sash. If the spill is outside the hood, evacuate the immediate 10-foot radius and alert colleagues.

  • PPE Upgrade: If cleaning outside a hood, don a half-face elastomeric respirator with P100 particulate cartridges.

  • Dampen (Critical Step): Gently mist the spilled powder with water or a high-boiling, non-reactive solvent to suppress dust formation. Never dry-sweep a sensitizing powder.

  • Collect: Use disposable absorbent pads to wipe up the dampened solid, working from the outside of the spill toward the center.

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by a water rinse, to hydrolyze and remove any residual hydrazide.

Waste Segregation & Disposal Plan

Because 2-Bromo-4-nitrobenzohydrazide contains a covalently bonded bromine atom, it strictly alters the disposal pathway. Mixing this compound with non-halogenated waste is a severe regulatory violation and can lead to dangerous incompatibilities in waste drums[7].

  • Solid Waste: All contaminated gloves, absorbent pads, and empty vials must be double-bagged and placed in a designated "Hazardous Solid Waste" container.

  • Liquid Waste: Any solvent containing this compound must be routed to the Halogenated Organic Waste stream.

  • Incompatibility Warning: Never dispose of nitrobenzohydrazide waste in the same container as strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), as this can trigger a highly exothermic redox reaction[8].

WasteSegregation Start Waste Generated State Physical State? Start->State Solid Solid Contaminants (Gloves, Pads) State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution Halogenated Halogenated Waste (Contains Bromine) Solid->Halogenated Liquid->Halogenated

Fig 2. Logical decision matrix for the segregation and disposal of brominated chemical waste.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[Link]

  • SHOWA Group. (2026). How to Choose the Right Polymer for Chemical Protection Gloves. ChemRest Database & Technical Blog.[Link]

Sources

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